Product packaging for 1-Aminopentan-3-ol(Cat. No.:CAS No. 291535-62-1)

1-Aminopentan-3-ol

Cat. No.: B1277956
CAS No.: 291535-62-1
M. Wt: 103.16 g/mol
InChI Key: RPOTYPSPQZVIJY-UHFFFAOYSA-N
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Description

1-Aminopentan-3-ol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B1277956 1-Aminopentan-3-ol CAS No. 291535-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminopentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOTYPSPQZVIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433345
Record name 1-aminopentan-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291535-62-1
Record name 1-aminopentan-3-ol
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Record name 1-aminopentan-3-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminopentan-3-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-aminopentan-3-ol, a chiral amino alcohol with potential applications in organic synthesis and medicinal chemistry. This document summarizes its key physicochemical characteristics, structural identifiers, and provides a foundational understanding for its use in research and development.

Core Chemical Properties

This compound is a primary amino alcohol with a five-carbon backbone. The presence of both an amino (-NH2) and a hydroxyl (-OH) group makes it a versatile building block in chemical synthesis. Its chirality, arising from the stereocenter at the third carbon, is a crucial feature influencing its biological activity and interactions.

Physicochemical Data

The following table summarizes the key quantitative data for this compound, primarily associated with the general structure under CAS number 291535-62-1. It is important to note that some of these values are predicted and may vary from experimentally determined values.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 291535-62-1N/A
Molecular Formula C5H13NO[1]
Molecular Weight 103.16 g/mol [1]
Boiling Point (Predicted) 187.8 ± 13.0 °C at 760 mmHgN/A
Density (Predicted) 0.9 ± 0.1 g/cm³N/A
Flash Point (Predicted) 67.4 ± 19.8 °CN/A
Melting Point Not availableN/A
Solubility in Water Not availableN/A

Chemical Structure and Identifiers

The structural arrangement of this compound is fundamental to its chemical reactivity and potential biological function. The following table provides key structural identifiers.

IdentifierRepresentation
Canonical SMILES CCC(CCN)O
Isomeric SMILES ((S)-enantiomer) CC--INVALID-LINK--O
InChI InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3
InChI Key RPOTYPSPQZVIJY-UHFFFAOYSA-N

Experimental Protocols

General Synthesis Approach

The synthesis of 1,3-amino alcohols like this compound can often be achieved through the reduction of the corresponding β-amino ketones. A general conceptual workflow is outlined below.

G Conceptual Synthesis Workflow for this compound start Starting Material (e.g., a pentanone derivative) step1 Amination Reaction (Introduction of the amino group) start->step1 intermediate Intermediate: 1-Aminopentan-3-one step1->intermediate step2 Reduction of Ketone (e.g., using NaBH4 or LiAlH4) intermediate->step2 product Final Product: This compound step2->product

Caption: A conceptual workflow for the synthesis of this compound.

General Analytical Approach

The analysis of this compound would typically involve chromatographic techniques to assess purity and characterize the compound. For chiral compounds, specialized chiral chromatography is necessary to separate enantiomers.

G General Analytical Workflow for this compound sample Sample of This compound hplc High-Performance Liquid Chromatography (HPLC) - Purity Assessment sample->hplc chiral_hplc Chiral HPLC - Enantiomeric Separation sample->chiral_hplc gcms Gas Chromatography-Mass Spectrometry (GC-MS) - Structural Confirmation and Impurity Profiling sample->gcms nmr Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Elucidation sample->nmr data Data Analysis and Characterization hplc->data chiral_hplc->data gcms->data nmr->data

Caption: A general analytical workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the involvement of this compound in defined biological signaling pathways. Its structural similarity to other amino alcohols suggests potential interactions with neurotransmitter systems, but this remains an area for further investigation.[1] As a result, a diagram of a specific signaling pathway cannot be provided at this time. Future research in neuropharmacology and medicinal chemistry may elucidate its mechanism of action and biological targets.

Conclusion

This compound is a chiral amino alcohol with established structural and basic chemical properties. While predicted physicochemical data is available, further experimental validation is required. The primary gap in the current scientific literature is the absence of detailed, reproducible experimental protocols for its synthesis and analysis, as well as a clear understanding of its biological activity and potential signaling pathways. This technical guide serves as a foundational resource, highlighting the current knowledge and identifying key areas for future research and development for professionals in the pharmaceutical and chemical industries.

References

(S)-1-Aminopentan-3-ol IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: (3S)-1-Aminopentan-3-ol CAS Number: 1446827-53-7

This technical guide provides a comprehensive overview of (S)-1-Aminopentan-3-ol, a chiral amino alcohol with potential applications in research and drug development. Due to the limited availability of published data on this specific molecule, this document summarizes its fundamental properties and outlines putative applications and research workflows based on the characteristics of similar amino alcohols.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-1-Aminopentan-3-ol is presented below.

PropertyValueSource
Molecular FormulaC₅H₁₃NOGeneric
Molecular Weight103.16 g/mol Generic
IUPAC Name(3S)-1-aminopentan-3-olInternal
CAS Number1446827-53-7Internal

Synthesis and Chemical Reactions

(S)-1-Aminopentan-3-ol serves as a versatile chiral building block in organic synthesis. The presence of both a primary amine and a secondary alcohol allows for a variety of chemical transformations.

Potential Synthetic Pathways: While specific, detailed experimental protocols for the synthesis of (S)-1-Aminopentan-3-ol are not readily available in peer-reviewed literature, general methods for the synthesis of chiral amino alcohols can be applied. These may include:

  • Asymmetric reduction of an aminoketone: A suitable aminoketone precursor can be stereoselectively reduced to yield the desired (S)-enantiomer.

  • Chiral pool synthesis: Starting from a readily available chiral molecule, a synthetic route can be designed to produce (S)-1-Aminopentan-3-ol.

Key Chemical Reactions: The functional groups of (S)-1-Aminopentan-3-ol allow for several types of reactions:

  • N-Acylation: The primary amine can be readily acylated to form amides.

  • O-Alkylation/O-Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters.

  • Cyclization reactions: The bifunctional nature of the molecule allows for its use in the synthesis of heterocyclic compounds.

A generalized workflow for the synthesis and purification of a chiral amino alcohol like (S)-1-Aminopentan-3-ol is depicted below.

G A Starting Material (e.g., Aminoketone) B Asymmetric Reduction (Chiral Catalyst/Reagent) A->B C Reaction Quenching & Workup B->C D Crude Product Isolation C->D E Purification (e.g., Chromatography) D->E F Pure (S)-1-Aminopentan-3-ol E->F G Characterization (NMR, MS, Chiral HPLC) F->G

A generalized workflow for the synthesis and characterization of (S)-1-Aminopentan-3-ol.

Potential Biological and Pharmacological Applications

While specific experimental data on the biological activity of (S)-1-Aminopentan-3-ol is scarce, its structure suggests potential for interaction with biological systems, particularly in the central nervous system.

Neurotransmitter Modulation: Amino alcohols are known to interact with various components of the nervous system. It is hypothesized that (S)-1-Aminopentan-3-ol could act as a modulator of neurotransmitter systems. This could occur through several mechanisms, including:

  • Receptor binding: The molecule may act as a ligand for neurotransmitter receptors.

  • Enzyme inhibition: It could potentially inhibit enzymes involved in the synthesis or degradation of neurotransmitters.

  • Precursor activity: It may serve as a precursor for the synthesis of other neuroactive molecules.

Antimicrobial Properties: Some amino alcohols have demonstrated antimicrobial activity. Further investigation would be required to determine if (S)-1-Aminopentan-3-ol possesses similar properties against various bacterial or fungal strains.

A hypothetical workflow for the initial biological screening of (S)-1-Aminopentan-3-ol is presented below.

G A Compound (S)-1-Aminopentan-3-ol B In Vitro Screening A->B C Receptor Binding Assays B->C D Enzyme Inhibition Assays B->D E Antimicrobial Assays B->E F Data Analysis (IC50/EC50 Determination) C->F D->F E->F G Hit Identification & Lead Optimization F->G

A conceptual workflow for the preliminary biological evaluation of (S)-1-Aminopentan-3-ol.

Conclusion and Future Directions

(S)-1-Aminopentan-3-ol is a chiral molecule with potential as a building block in synthetic chemistry and as a candidate for biological screening. The lack of detailed published research on this compound presents an opportunity for further investigation into its synthesis, characterization, and biological activities. Future research should focus on developing efficient and stereoselective synthetic routes, followed by a comprehensive evaluation of its pharmacological and toxicological profiles to uncover its therapeutic potential.

Physical and chemical properties of 1-Aminopentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-aminopentan-3-ol, a valuable amino alcohol intermediate in organic synthesis and potential building block for novel therapeutic agents. While experimental data for this specific compound is limited in publicly available literature, this document compiles predicted properties, general characteristics of related compounds, and methodologies for its synthesis and analysis, offering a foundational resource for researchers.

Chemical Identity and Physical Properties

This compound is a primary amino alcohol with the chemical formula C₅H₁₃NO. Its structure features a five-carbon chain with an amino group at the 1-position and a hydroxyl group at the 3-position. The presence of a chiral center at the carbon bearing the hydroxyl group indicates that this compound can exist as a pair of enantiomers, (R)-1-aminopentan-3-ol and (S)-1-aminopentan-3-ol.

Table 1: Predicted Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₃NO-
Molecular Weight 103.16 g/mol -
CAS Number 291535-62-1[1]
Appearance Liquid (Predicted)[2]
Boiling Point 187.8 ± 13.0 °C at 760 mmHg (Predicted)[1]
Density 0.9 ± 0.1 g/cm³ (Predicted)[1]
Refractive Index 1.450 (Predicted)[1]
Flash Point 67.4 ± 19.8 °C (Predicted)[1]
Vapor Pressure 0.2 ± 0.8 mmHg at 25°C (Predicted)[1]
LogP -0.24 (Predicted)[1]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of 1,3-amino alcohols like this compound is through the reduction of the corresponding β-aminoketone. In this case, the precursor would be 1-aminopentan-3-one.

General Experimental Protocol for the Reduction of a β-Aminoketone: [3]

This protocol describes a general method for the reduction of β-enaminoketones, which can be adapted for the synthesis of this compound from 1-aminopentan-3-one.

  • Dissolution: The β-aminoketone (e.g., 1-aminopentan-3-one) is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and a protic solvent like isopropyl alcohol.

  • Reduction: A reducing agent, such as sodium metal, is added portion-wise to the solution at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, any unreacted sodium is carefully removed. The reaction mixture is then quenched by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The product is extracted from the aqueous layer using an organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amino alcohol. Further purification can be achieved through techniques like distillation or column chromatography.

G cluster_synthesis Synthesis of this compound 1_aminopentan_3_one 1-Aminopentan-3-one dissolution Dissolution in THF/Isopropanol 1_aminopentan_3_one->dissolution reduction Reduction with Sodium Metal dissolution->reduction workup Aqueous Work-up (NH4Cl) reduction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification extraction->purification 1_aminopentan_3_ol This compound purification->1_aminopentan_3_ol

A general workflow for the synthesis of this compound.

Chemical Reactivity

This compound possesses two reactive functional groups: a primary amine and a secondary alcohol. This dual functionality allows it to undergo a variety of chemical transformations, making it a versatile building block in organic synthesis.

  • N-Acylation: The primary amino group can readily react with acylating agents such as acyl chlorides or anhydrides to form amides.

  • N-Alkylation: The nitrogen can also be alkylated to form secondary or tertiary amines.

  • O-Acylation/O-Alkylation: The hydroxyl group can be acylated to form esters or alkylated to form ethers.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-aminopentan-3-one.

  • Dehydration: Under acidic conditions, dehydration of the alcohol can lead to the formation of an alkene.

G cluster_reactions Key Chemical Reactions 1_aminopentan_3_ol This compound amide Amide 1_aminopentan_3_ol->amide Acylation (on N) ester Ester 1_aminopentan_3_ol->ester Acylation (on O) ketone 1-Aminopentan-3-one 1_aminopentan_3_ol->ketone Oxidation alkene Aminopentene 1_aminopentan_3_ol->alkene Dehydration

Key chemical reactions of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Multiplet for the CH proton at the 3-position (adjacent to OH).- Triplets and multiplets for the CH₂ groups of the pentyl chain.- A broad singlet for the OH and NH₂ protons (exchangeable with D₂O).
¹³C NMR - A signal for the carbon bearing the hydroxyl group (C-3) in the range of 60-75 ppm.- Signals for the other four carbons of the pentyl chain.
IR Spectroscopy - A broad band in the region of 3300-3400 cm⁻¹ corresponding to O-H and N-H stretching vibrations.- C-H stretching vibrations just below 3000 cm⁻¹.- C-N and C-O stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (103.16 g/mol ).- Fragmentation patterns characteristic of amino alcohols, such as loss of water, and cleavage adjacent to the amino and hydroxyl groups.

Biological and Pharmacological Significance

Amino alcohols are an important class of compounds in medicinal chemistry and drug development.[3] The specific biological activities of this compound have not been extensively studied. However, its structural isomer, (S)-1-aminopentan-3-ol, has shown potential for neurotransmitter modulation and antimicrobial properties.[4]

Given its structure, this compound could be investigated for a range of potential biological activities, including:

  • As a Precursor for Bioactive Molecules: Its dual functionality makes it an ideal starting material for the synthesis of more complex molecules with potential therapeutic applications.

  • Interaction with Biological Targets: The amino and hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules such as enzymes and receptors.

  • Neurotransmitter Research: As suggested for its isomer, it may have applications in the study of neurotransmitter systems.[4]

Further research is needed to elucidate the specific biological and pharmacological properties of this compound and its enantiomers.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed. It is also reported to cause severe skin burns and eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a starting point for researchers interested in this compound. The lack of extensive experimental data highlights an opportunity for further investigation into the synthesis, characterization, and potential applications of this promising chemical entity.

References

Potential Applications of 1-Aminopentan-3-ol in Neurochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopentan-3-ol is a chiral amino alcohol that presents a compelling scaffold for neurochemical research and drug development. While comprehensive studies on its direct neuropharmacological activity are limited, its structural characteristics suggest a potential for modulation of neurotransmitter systems.[1] This technical guide provides an in-depth overview of the hypothesized neurochemical applications of this compound, detailed experimental protocols for its characterization, and a framework for data presentation. The document is intended to serve as a foundational resource for researchers investigating the potential of this and structurally related compounds in the context of neurological disorders.

Introduction

Amino alcohols are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of more complex molecules, including many pharmaceuticals.[2] Their bifunctional nature, containing both an amino and a hydroxyl group, allows for diverse chemical modifications and interactions with biological targets.[1][2] this compound, particularly its (S)-enantiomer, is noted for its potential to serve as an intermediate in the synthesis of drugs targeting neurological disorders, attributed to its possible ability to modulate neurotransmitter levels.[1] This guide explores the putative neurochemical applications of this compound, focusing on its potential as a modulator of amino acid and monoamine neurotransmitter systems.

Hypothesized Mechanisms of Action and Potential Applications

Given the current absence of extensive research on the direct neuropharmacological profile of this compound, its potential applications are hypothesized based on its structural similarity to known neuromodulators and its classification as an amino alcohol.

Modulation of Amino Acid Neurotransmitter Systems

The structure of this compound bears resemblance to precursors and modulators of the primary inhibitory and excitatory neurotransmitters in the central nervous system (CNS), GABA and glutamate, respectively.

  • GABAergic System Modulation: The amino alcohol moiety could potentially interact with GABA receptors (GABA-A and GABA-B). This interaction could be agonistic, antagonistic, or allosteric, leading to a modulation of inhibitory neurotransmission. Dysregulation of the GABAergic system is implicated in anxiety disorders, epilepsy, and sleep disorders.

  • Glutamatergic System Modulation: Conversely, it could interact with glutamate receptors (e.g., NMDA, AMPA), potentially influencing excitatory signaling. The balance between GABAergic and glutamatergic activity is crucial for neuronal homeostasis, and its disruption is a hallmark of numerous neurological conditions.

Interaction with Monoamine Neurotransmitter Systems

Monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, play crucial roles in mood, cognition, and arousal. The amino group in this compound could allow it to interact with monoamine receptors or transporters.

  • Dopaminergic and Serotonergic Pathways: As a potential ligand for dopamine or serotonin receptors, this compound or its derivatives could influence pathways implicated in depression, addiction, and Parkinson's disease.

Data Presentation: Framework for Quantifying Neurochemical Activity

To systematically evaluate the neurochemical profile of this compound, a standardized approach to data presentation is essential. The following tables provide a template for summarizing key quantitative findings from proposed experimental protocols.

Table 1: Receptor Binding Affinity of this compound

Receptor TargetRadioligandKi (nM) ± SEMn
GABA-A[³H]MuscimolDataData
GABA-B[³H]CGP54626DataData
NMDA[³H]MK-801DataData
Dopamine D2[³H]RacloprideDataData
Serotonin 5-HT2A[³H]KetanserinDataData

Table 2: Functional Activity of this compound

Receptor TargetAssay TypeEC50 / IC50 (nM) ± SEMEmax (%)n
GABA-AElectrophysiology (Patch-Clamp)DataDataData
Dopamine D2cAMP Accumulation AssayDataDataData
Serotonin 5-HT2ACalcium Flux AssayDataDataData

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the neurochemical properties of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of this compound for specific neuroreceptors.

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Materials:

  • Membrane preparations from cells expressing the target receptor (e.g., HEK293 cells) or from rodent brain tissue.

  • Radiolabeled ligand specific for the target receptor.

  • Non-labeled competing ligand for determination of non-specific binding.

  • This compound stock solution.

  • Assay buffer (specific to the receptor, e.g., Tris-HCl based).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of this compound.

  • For total binding, omit this compound.

  • For non-specific binding, add a high concentration of the non-labeled competing ligand.

  • Incubate the plate at a specified temperature and duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are crucial for determining whether this compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Objective: To characterize the functional activity of this compound at a specific G-protein coupled receptor (GPCR) or ion channel.

Example Protocol: cAMP Accumulation Assay for a Gi-coupled GPCR (e.g., Dopamine D2 Receptor)

Materials:

  • CHO or HEK293 cells stably expressing the target receptor.

  • Forskolin (to stimulate adenylate cyclase).

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for a specified duration.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. A known agonist for the receptor should be used as a positive control.

  • Incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP levels using a compatible assay kit.

  • Generate a dose-response curve to determine the IC50 (for antagonists) or EC50 and Emax (for agonists) of this compound.

Visualizing Potential Neurochemical Interactions

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway for investigation.

experimental_workflow cluster_synthesis Compound Synthesis & Purity Analysis cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound and Analogs analysis Purity and Structural Analysis (NMR, MS) synthesis->analysis binding Radioligand Binding Assays (Ki) analysis->binding functional Functional Assays (EC50/IC50, Emax) binding->functional pk Pharmacokinetics (Brain Penetration) functional->pk behavior Behavioral Models (e.g., Anxiety, Cognition) pk->behavior

Caption: Experimental workflow for the neurochemical characterization of this compound.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol compound This compound receptor Hypothetical GPCR (e.g., GABAB Receptor) compound->receptor Binding g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp pka Protein Kinase A camp->pka downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) pka->downstream Phosphorylation

Caption: Hypothetical signaling pathway of this compound via a Gi/o-coupled GPCR.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the reduction of an amino ketone precursor.

General Synthetic Scheme:

  • Starting Material: Ethyl 3-aminopentanoate or a similar precursor.

  • Protection: The amino group is protected, for example, as a carbamate (e.g., Boc-protected).

  • Reduction: The ester is reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

  • Deprotection: The protecting group is removed to yield this compound.

Chiral synthesis or resolution techniques can be employed to obtain specific enantiomers, such as (S)-1-Aminopentan-3-ol.

Conclusion and Future Directions

This compound represents a molecule of interest for neurochemical research due to its potential to interact with key neurotransmitter systems. While direct evidence of its neuropharmacological activity is currently sparse, this guide provides a comprehensive framework for its investigation. Future research should focus on executing the outlined experimental protocols to elucidate its binding affinities, functional activities, and potential therapeutic applications. The synthesis of derivatives based on the this compound scaffold could also lead to the discovery of novel CNS-active agents. The systematic approach detailed in this guide will be instrumental in unlocking the full potential of this and related compounds in the field of neurochemistry and drug development.

References

The Versatility of 1-Aminopentan-3-ol in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopentan-3-ol, a chiral amino alcohol, is emerging as a valuable precursor in the synthesis of complex molecular architectures for the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows for a diverse range of chemical transformations, making it an attractive building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the applications of this compound in pharmaceutical synthesis, complete with experimental details and quantitative data. While direct synthesis of a marketed drug from this compound is not widely documented in publicly available literature, its structural motif is found in various developmental and patented compounds, highlighting its potential in medicinal chemistry. This guide will focus on the synthesis of a key intermediate, N-(3-hydroxypentyl)acetamide, to illustrate the utility of this precursor.

Core Chemical Transformations

The reactivity of this compound is centered around its two functional groups: the amino group and the hydroxyl group. These sites allow for a variety of chemical modifications.

Key Reactions:

  • Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce various substituents and build molecular complexity.

  • Nucleophilic Substitution: The hydroxyl group can be a leaving group in nucleophilic substitution reactions, enabling the formation of ethers and esters.

  • Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 1-aminopentan-3-one, another versatile intermediate.

Synthesis of a Key Intermediate: N-(3-hydroxypentyl)acetamide

To demonstrate a practical application of this compound as a precursor, this section details the synthesis of N-(3-hydroxypentyl)acetamide. This compound can serve as a more advanced building block for further elaboration in a drug discovery program.

Experimental Protocol: Acylation of this compound

This protocol describes the synthesis of N-(3-hydroxypentyl)acetamide from this compound and acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield pure N-(3-hydroxypentyl)acetamide.

Expected Data

The following table summarizes the expected quantitative data for the synthesis of N-(3-hydroxypentyl)acetamide.

ParameterExpected Value
Yield 85-95%
Purity (by NMR) >98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 5.8 (br s, 1H), 3.7 (m, 1H), 3.3 (m, 2H), 2.0 (s, 3H), 1.6 (m, 2H), 1.5 (m, 2H), 0.9 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 170.5, 72.1, 40.2, 30.1, 23.5, 9.8
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₇H₁₅NO₂: 146.1181; found: 146.1183

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of an amide derivative from this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A This compound + Et3N in DCM B Add Acetyl Chloride at 0 °C A->B C Reaction at Room Temperature B->C D Quench with NaHCO3 (aq) C->D E Extract with DCM D->E F Wash with Water and Brine E->F G Dry over MgSO4 F->G H Concentrate in vacuo G->H I Silica Gel Column Chromatography H->I J Characterize Pure Product I->J

Caption: Synthetic and purification workflow for N-(3-hydroxypentyl)acetamide.

Potential Signaling Pathway Involvement

While specific drugs derived from this compound are not yet established, its structural analogs are often found in compounds targeting G-protein coupled receptors (GPCRs) and ion channels. The introduction of the 1-amino-3-hydroxypentane moiety can influence a molecule's polarity, hydrogen bonding capacity, and overall conformation, which are critical for receptor binding.

The diagram below illustrates a generalized GPCR signaling cascade, a common target for pharmaceuticals containing amino alcohol functionalities.

cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Ligand Pharmaceutical (Amino Alcohol Derivative) Ligand->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling pathway targeted by amino alcohol derivatives.

Conclusion

This compound represents a versatile and valuable precursor for the synthesis of novel pharmaceutical intermediates. Its dual functionality allows for the straightforward introduction of diverse chemical motifs, making it a powerful tool in the design and development of new drugs. The synthetic protocol and data presented for the preparation of N-(3-hydroxypentyl)acetamide serve as a practical example of its utility. As drug discovery continues to demand increasingly complex and diverse molecular scaffolds, the importance of chiral building blocks like this compound is expected to grow. Further exploration of its application in the synthesis of biologically active molecules is warranted and holds significant promise for the future of pharmaceutical development.

An In-Depth Technical Guide on the Stereochemistry and Biological Importance of 1-Aminopentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and biological significance of the chiral amino alcohol, 1-aminopentan-3-ol. This document collates available information on its stereoisomers, potential therapeutic applications, and the methodologies used to investigate its properties, serving as a valuable resource for researchers in pharmacology and medicinal chemistry.

Introduction to this compound

This compound is a chiral amino alcohol with the molecular formula C₅H₁₃NO. Its structure, featuring a hydroxyl group and an amino group, allows for the existence of two stereoisomers, (S)-1-aminopentan-3-ol and (R)-1-aminopentan-3-ol, due to the chiral center at the third carbon atom. The spatial arrangement of these functional groups is critical, as it dictates the molecule's interaction with biological targets and its subsequent pharmacological effects.

Amino alcohols as a class are significant in medicinal chemistry, serving as building blocks for a wide range of therapeutic agents and acting as chiral auxiliaries in asymmetric synthesis.[1] The presence of both an amine and a hydroxyl group provides dual reactivity, enabling a variety of chemical modifications to produce derivatives with tailored properties.[1]

Stereochemistry and Synthesis

The stereochemistry of this compound is a key determinant of its biological activity. The (S)-enantiomer is more commonly cited in the literature and is commercially available, suggesting its greater utility or ease of synthesis in a stereopure form.

Enantioselective Synthesis:

A generalized workflow for the enantioselective synthesis of a chiral amino alcohol is depicted below:

G cluster_0 Asymmetric Ketone Reduction cluster_1 Chiral Epoxide Ring-Opening ProchiralKetone Prochiral β-Amino Ketone ChiralCatalyst Chiral Catalyst / Reducing Agent ProchiralKetone->ChiralCatalyst Reduction Stereoisomer_A Stereoisomer A ((S)-1-Aminopentan-3-ol) ChiralCatalyst->Stereoisomer_A High Selectivity Stereoisomer_B Stereoisomer B ((R)-1-Aminopentan-3-ol) ChiralCatalyst->Stereoisomer_B Low Selectivity ChiralEpoxide Chiral Epoxide Amine Amine Nucleophile ChiralEpoxide->Amine Nucleophilic Attack Stereoisomer_C Single Stereoisomer of Amino Alcohol Amine->Stereoisomer_C

Caption: General strategies for enantioselective synthesis of chiral amino alcohols.

Chiral Resolution:

For racemic mixtures of this compound, chiral resolution techniques such as chiral High-Performance Liquid Chromatography (HPLC) can be employed to separate the enantiomers. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

Biological Importance and Potential Applications

The biological activities of this compound are not extensively documented in publicly available literature. However, based on the properties of similar amino alcohols and preliminary information, several potential applications can be inferred.

Neurotransmitter Modulation

The structure of this compound suggests a potential to interact with neurotransmitter systems. Simple amino alcohols can sometimes act as precursors or modulators of neurotransmitters. While there is no direct evidence of this compound binding to specific neuroreceptors, its structural similarity to endogenous signaling molecules warrants investigation into its effects on neuronal pathways.

Experimental Protocol: Assessing Neurotransmitter Modulation

A general approach to investigate the potential for neurotransmitter modulation by this compound would involve receptor binding assays.

  • Preparation of Synaptic Membranes: Isolate synaptic membranes from specific brain regions of a suitable animal model.

  • Radioligand Binding Assay: Incubate the synaptic membranes with a radiolabeled ligand known to bind to a specific neurotransmitter receptor (e.g., a dopamine or serotonin receptor antagonist).

  • Competition Assay: Perform the binding assay in the presence of increasing concentrations of (S)-1-aminopentan-3-ol and (R)-1-aminopentan-3-ol.

  • Data Analysis: Measure the displacement of the radioligand by the test compounds to determine their binding affinity (Ki) for the receptor. A lower Ki value indicates a higher binding affinity.

The following diagram illustrates a hypothetical signaling pathway that could be investigated:

G cluster_0 Potential Neurotransmitter Modulation This compound This compound Neurotransmitter_Receptor Neurotransmitter_Receptor This compound->Neurotransmitter_Receptor Binds to G-Protein G-Protein Neurotransmitter_Receptor->G-Protein Activates Second_Messenger_System Second_Messenger_System G-Protein->Second_Messenger_System Modulates Cellular_Response Cellular_Response Second_Messenger_System->Cellular_Response Triggers

Caption: Hypothetical signaling pathway for neurotransmitter modulation.
Antimicrobial Properties

Amino alcohols are known to exhibit antimicrobial properties, and it is suggested that this compound may also possess such activity. The mechanism of action is often attributed to the disruption of bacterial cell membranes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the stereoisomers of this compound can be quantified by determining their MIC values against various bacterial and fungal strains.

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Prepare a series of twofold dilutions of (S)-1-aminopentan-3-ol and (R)-1-aminopentan-3-ol in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The workflow for determining antimicrobial activity is outlined below:

G Start Prepare Microbial Suspension Prepare_Compounds Prepare Serial Dilutions of this compound Stereoisomers Start->Prepare_Compounds Inoculate Inoculate Microtiter Plate Prepare_Compounds->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_Results Determine MIC (Visual Inspection or Spectrophotometry) Incubate->Read_Results End Record MIC Values Read_Results->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Chiral Building Block in Drug Development

(S)-1-Aminopentan-3-ol is utilized as a chiral building block in the synthesis of more complex pharmaceutical compounds. Its stereochemically defined structure is crucial for creating new chemical entities with specific three-dimensional arrangements, which is often a prerequisite for high-potency and selective drug action.

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data regarding the biological activity of the stereoisomers of this compound. The following table is provided as a template for researchers to populate as data becomes available through experimental investigation.

StereoisomerBiological TargetAssay TypeQuantitative Metric (e.g., IC₅₀, MIC)Reference
(S)-1-Aminopentan-3-ole.g., Dopamine D2 Receptore.g., Radioligand Bindinge.g., Ki (nM)
(R)-1-Aminopentan-3-ole.g., Dopamine D2 Receptore.g., Radioligand Bindinge.g., Ki (nM)
(S)-1-Aminopentan-3-ole.g., Escherichia colie.g., Broth Microdilutione.g., MIC (µg/mL)
(R)-1-Aminopentan-3-ole.g., Escherichia colie.g., Broth Microdilutione.g., MIC (µg/mL)

Conclusion and Future Directions

This compound, particularly its (S)-enantiomer, presents as a molecule of interest for further investigation in the fields of medicinal chemistry and pharmacology. While its role as a chiral building block is established, its direct biological activities remain largely unexplored. Future research should focus on:

  • Comprehensive Biological Screening: Systematic screening of both (S)- and (R)-1-aminopentan-3-ol against a wide range of biological targets, including neurotransmitter receptors, enzymes, and microbial strains.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and evaluation of derivatives to understand the relationship between the chemical structure and biological activity, which can guide the design of more potent and selective compounds.

  • Elucidation of Mechanisms of Action: In-depth studies to determine the precise molecular mechanisms underlying any observed biological effects.

The generation of robust and specific data for this compound and its derivatives will be crucial in unlocking its full potential as a therapeutic agent or a tool for chemical biology research.

References

A Technical Guide to 1-Aminopentan-3-ol: Commercial Availability, Synthesis, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-Aminopentan-3-ol, a chiral amino alcohol with significant potential in organic synthesis and medicinal chemistry. This document details its commercial availability, summarizes key chemical and physical properties, and outlines its applications as a versatile building block for more complex molecules.

Commercial Availability and Supplier Specifications

This compound is readily available from several chemical suppliers in both its racemic and enantiomerically pure forms, most commonly as (S)-1-Aminopentan-3-ol. The compound is typically supplied for research and development purposes, with capabilities for bulk and custom orders.

Quantitative data from prominent suppliers is summarized in the table below for easy comparison:

Supplier Product Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity/Specification Form
American Elements This compound291535-62-1C₅H₁₃NO103.16High purity (99%, 99.9%, 99.99%, 99.999%+) and standard grades (ACS, Reagent, Technical, Pharmaceutical)Liquid
BLD Pharm This compound291535-62-1C₅H₁₃NO103.16Information available upon request (NMR, HPLC, LC-MS, UPLC data)[1]-
Benchchem This compound291535-62-1C₅H₁₃NO103.16Qualified products for research-
Smolecule (S)-1-Aminopentan-3-ol-C₅H₁₃NO103.16Research gradeIn Stock
Molport 1-amino-3-ethylpentan-3-ol1369248-66-7C₇H₁₇NO131.219Available from suppliers-

Note: The CAS number for the specific enantiomer (S)-1-Aminopentan-3-ol may differ. Purity and available quantities are subject to batch and supplier variations. Researchers are advised to request certificates of analysis for detailed specifications.

Synthesis and Chemical Reactions

The structural characteristics of this compound, featuring both an amino and a hydroxyl group, allow it to participate in a variety of chemical reactions. These functional groups make it a valuable chiral building block in asymmetric synthesis.

General Synthetic Approaches

Several synthetic strategies can be employed to produce this compound and its derivatives:

  • Chiral Pool Synthesis : This method utilizes naturally occurring chiral molecules as starting materials to construct the desired amino alcohol with high enantioselectivity.[2]

  • Asymmetric Synthesis : Catalysts or reagents are used to favor the formation of one enantiomer over the other.[2] This can involve the asymmetric reduction of ketones or the addition of organometallic reagents to imines.

  • Reduction Reactions : Ketones or aldehydes can be selectively reduced to form this compound using reducing agents like lithium aluminum hydride.[2]

Key Chemical Reactions

The dual functionality of this compound allows for a range of chemical transformations:

  • Acylation : The amino group can react with acyl chlorides or anhydrides to form amides, which are important intermediates in medicinal chemistry.[2]

  • Nucleophilic Substitution : The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, enabling the formation of ethers or esters.[2]

  • Dehydration : Under acidic conditions, this compound can undergo dehydration to form alkenes.[2]

  • Oxidation : The alcohol group can be oxidized to a carbonyl group, forming ketones or aldehydes, using common oxidizing agents like potassium permanganate or chromium trioxide.[3]

Applications in Research and Development

The unique structural properties of this compound make it a compound of interest in several scientific domains, particularly in pharmaceutical development and advanced organic synthesis.

Role in Medicinal Chemistry and Drug Discovery

The structure of this compound suggests potential interactions with neurotransmitter systems, making it a candidate for modulation or as a precursor for bioactive compounds.[2] Its derivatives are being investigated for a range of therapeutic applications.

  • Neurological Disorders : It serves as an intermediate in the synthesis of drugs targeting neurological conditions, owing to its potential to modulate neurotransmitter levels.[2]

  • Analgesic and Anti-inflammatory Agents : The compound is a precursor in the synthesis of pharmaceutical agents with potential analgesic and anti-inflammatory properties.[3]

  • Enzyme Studies : In biological research, its unique structural properties are utilized to study enzyme mechanisms and protein-ligand interactions.[3]

While specific signaling pathways directly modulated by this compound are still an active area of research, its structural similarity to other bioactive amino alcohols suggests that binding affinity studies with various receptors and enzymes could be a fruitful avenue of investigation.[2]

Utility in Asymmetric Synthesis

The chirality of this compound is a key feature that makes it a valuable tool in asymmetric catalysis. Chiral amino alcohols are fundamental scaffolds for creating chiral ligands that are essential in metal-catalyzed asymmetric reactions to produce enantiomerically pure products.

An experimental workflow for the utilization of a chiral amino alcohol in synthesis can be visualized as follows:

experimental_workflow cluster_synthesis Asymmetric Synthesis Workflow start Racemic or Prochiral Starting Material reaction Diastereoselective Reaction start->reaction chiral_aux This compound (Chiral Auxiliary) chiral_aux->reaction separation Separation of Diastereomers reaction->separation cleavage Cleavage of Auxiliary separation->cleavage product Enantiomerically Pure Product cleavage->product

A generalized workflow for asymmetric synthesis using a chiral auxiliary.

Future Directions

The versatility of this compound as a chiral building block and its potential biological activity position it as a compound with considerable promise for future research. Further investigation into its specific interactions with biological targets, such as neurotransmitter receptors and enzymes, will be crucial in unlocking its full therapeutic potential. Moreover, the development of novel synthetic methodologies employing this and related amino alcohols will continue to be a valuable endeavor in the field of organic chemistry.

References

An In-depth Technical Guide to the Safe Handling and Storage of 1-Aminopentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 1-Aminopentan-3-ol, a crucial building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of the compound.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C5H13NO[1]
Molecular Weight 103.16 g/mol [1]
Appearance Liquid[2]
Boiling Point No data available
Melting Point No data available
Flash Point > 100 °C / > 212 °F (for 5-Amino-1-pentanol)[3]
Specific Gravity 0.987 (for 5-Amino-1-pentanol, 50 wt.% aqueous solution)[3]
Solubility Soluble in water[4]

Toxicological Data

Comprehensive toxicological data for this compound is limited. The hazard classification is based on data from similar compounds. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[5][6]

Hazard ClassificationCategoryGHS Hazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Note: No specific LD50 or LC50 data has been found for this compound.

Experimental Protocols

Determination of Acute Oral Toxicity (LD50) - General Protocol

This protocol provides a general methodology for determining the LD50 value of a substance, as specific data for this compound is unavailable. The principles are based on established toxicology testing guidelines.[3][7][8]

  • Animal Selection: Healthy, young adult rats or mice of a single sex (typically females, as they can be more sensitive) are used.[2] Animals are acclimatized to laboratory conditions before the study.

  • Dosage Preparation: The test substance is prepared in a suitable vehicle. If the substance is soluble in water, an aqueous solution is used. For insoluble substances, a suspension in a vehicle like corn oil may be used.

  • Dose Administration: A single dose of the substance is administered to the animals by oral gavage.

  • Dose Groups: Multiple groups of animals (typically 5-10 per group) are given different, increasing doses of the substance.[8] A control group receives only the vehicle.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for a set period, typically 14 days.[2] Observations include changes in skin, fur, eyes, and behavior.

  • Data Analysis: The number of mortalities in each dose group is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value, which is the dose estimated to cause mortality in 50% of the animals.[8]

Flash Point Determination - Closed-Cup Method (General Protocol)

The flash point is determined to assess the flammability of a liquid. A common method is the Pensky-Martens closed-cup test.

  • Apparatus: A Pensky-Martens closed-cup tester is used. The apparatus consists of a test cup with a lid, a stirring mechanism, a heat source, and a device to introduce an ignition source.

  • Sample Preparation: The test cup is filled with the sample to a specified level.

  • Heating: The sample is heated at a slow, constant rate while being continuously stirred.

  • Ignition Test: At regular temperature intervals, the ignition source is applied to the vapor space above the liquid in the cup.

  • Flash Point Determination: The flash point is the lowest temperature at which the vapors of the liquid ignite to produce a brief flash.

Handling and Personal Protective Equipment (PPE)

Due to its corrosive and potentially toxic nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible.[3]

Personal Protective Equipment
  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[9]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[9]

    • Clothing: Wear a lab coat, and for larger quantities or risk of splashing, use chemical-resistant coveralls.[1]

  • Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.[3]

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Store in a cool, dry, and well-ventilated area.[10]

  • Keep containers tightly closed to prevent moisture absorption and contamination.[10]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

  • The substance is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[10]

First Aid Measures

In case of exposure, immediate medical attention is required.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Visualizations

Standard Handling Procedure

G prep Preparation - Don appropriate PPE - Work in fume hood weigh Weighing/Measuring - Use appropriate glassware - Minimize exposure prep->weigh reaction Reaction Setup - Add reagents slowly - Monitor temperature weigh->reaction workup Workup/Quenching - Use appropriate quenching agent - Control exotherms reaction->workup purification Purification - e.g., Distillation, Chromatography - Handle fractions with care workup->purification waste Waste Disposal - Segregate waste streams - Follow institutional guidelines purification->waste cleanup Decontamination - Clean glassware and work area - Dispose of used PPE properly waste->cleanup

Caption: Standard workflow for handling this compound.

Emergency Response: Spillage

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain Spill - Use absorbent material ppe->contain neutralize Neutralize (if applicable) - Use appropriate neutralizer contain->neutralize collect Collect Residue - Place in sealed container neutralize->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste - Follow hazardous waste procedures decontaminate->dispose report Report Incident dispose->report G main This compound oxidizers Strong Oxidizing Agents main->oxidizers acids Acids main->acids anhydrides Acid Anhydrides main->anhydrides chlorides Acid Chlorides main->chlorides

References

Spectral Data Analysis of 1-Aminopentan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Aminopentan-3-ol is a chiral amino alcohol with potential applications in organic synthesis and drug development. Its structure, featuring both a primary amine and a secondary alcohol functional group, necessitates thorough characterization to ensure identity and purity. This technical guide provides a comprehensive overview of the expected spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring high-quality spectral data are also provided for researchers and scientists.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral data of structural analogs such as 3-amino-1-propanol and 5-amino-1-pentanol.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted J (Hz)
~0.9t3HH-57.4
~1.4-1.6m4HH-2, H-4
~2.7t2HH-16.8
~3.6m1HH-3
(variable)br s3H-NH₂, -OH

Solvent: CDCl₃. Reference: TMS (δ = 0.00 ppm). Predicted based on analysis of similar amino alcohols.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~10C-5
~30C-4
~40C-2
~42C-1
~70C-3

Solvent: CDCl₃. Reference: CDCl₃ (δ = 77.16 ppm). Predicted based on analysis of similar amino alcohols.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Broad, StrongO-H and N-H stretching
2850-2960Medium-StrongC-H stretching (aliphatic)
1590-1650MediumN-H bending (scissoring)
1050-1150StrongC-O stretching (secondary alcohol)
~1465MediumC-H bending

Sample form: Neat liquid. Predicted based on characteristic functional group absorptions.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zInterpretation
103[M]⁺ (Molecular ion)
86[M - NH₃]⁺
73[CH(OH)CH₂CH₃]⁺ (α-cleavage)
58[CH₂CH₂NH₂]⁺ (α-cleavage)
44[CH₂=NH₂]⁺
30[CH₂=NH₂]⁺ (often the base peak for primary amines)

Ionization method: Electron Ionization (EI). Predicted based on typical fragmentation patterns of amino alcohols.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the sample. For amino alcohols, which can be polar, DMSO-d₆ or D₂O may be more suitable if solubility in CDCl₃ is low.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is expected to be a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample requirement. Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Processing: The instrument software will automatically perform a background subtraction to yield the absorbance or transmittance spectrum of the sample.

3. Mass Spectrometry (MS)

  • Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, dilute the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL. Due to the polar nature of the amino and hydroxyl groups, derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.

  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A standard nonpolar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

    • Scan Speed: 2-3 scans/second.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. The base peak is often indicative of the most stable fragment.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectral analysis and structural elucidation of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Experimental workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectral_Data_Relationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure This compound Structure H_NMR ¹H NMR (Proton Environment) Structure->H_NMR Connectivity C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR Carbon Framework IR_Spec IR Spectrum (Functional Groups) Structure->IR_Spec Functional Groups (-OH, -NH₂) MS_Spec Mass Spectrum (Molecular Weight & Fragmentation) Structure->MS_Spec Molecular Formula & Stability H_NMR->Structure C_NMR->Structure IR_Spec->Structure MS_Spec->Structure

Methodological & Application

Synthesis of Enantiomerically Pure (S)-1-Aminopentan-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically pure (S)-1-Aminopentan-3-ol, a valuable chiral building block in the development of pharmaceutical agents. The methods outlined below focus on achieving high enantiomeric purity through chemo- and biocatalytic approaches.

Introduction

(S)-1-Aminopentan-3-ol is a chiral 1,3-amino alcohol. This structural motif is a key component in a wide range of biologically active molecules and pharmaceutical drugs. The precise stereochemical arrangement of the amino and hydroxyl groups is often critical for therapeutic efficacy. Consequently, robust and efficient methods for the synthesis of enantiomerically pure forms of this compound are of significant interest to the scientific and drug development communities. This document details two primary strategies for the synthesis of (S)-1-Aminopentan-3-ol:

  • Chemo-catalytic Asymmetric Transfer Hydrogenation: This approach involves the synthesis of an N-protected aminoketone precursor followed by a highly enantioselective reduction using a well-defined ruthenium catalyst.

  • Biocatalytic Asymmetric Reductive Amination: This method utilizes an engineered enzyme, such as an amine dehydrogenase (AmDH), to directly convert a keto-alcohol precursor into the desired chiral amino alcohol with high enantioselectivity.

Data Summary

The following tables summarize the expected quantitative data for the key synthesis methods described in this document.

Table 1: Chemo-catalytic Asymmetric Transfer Hydrogenation of N-Boc-1-aminopentan-3-one

StepProductCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)e.e. (%)
1N-Boc-1-aminopentan-3-oneEDC, HOBtCH₂Cl₂rt12~85-
2(S)-N-Boc-1-aminopentan-3-ol(S,S)-TsDPEN-Ru complexHCOOH/Et₃N2824>90>95
3(S)-1-Aminopentan-3-ol4M HCl in DioxaneMeOHrt2>95>95

Table 2: Biocatalytic Asymmetric Reductive Amination of 1-Hydroxypentan-3-one

EnzymeCo-factor RegenerationSubstrate Conc. (mM)pHTemp (°C)Time (h)Conversion (%)e.e. (%)
Amine Dehydrogenase (AmDH)Glucose Dehydrogenase (GDH)509.03024>95>99

Experimental Protocols

Method 1: Chemo-catalytic Asymmetric Transfer Hydrogenation

This method involves a three-step sequence starting from commercially available reagents.

Logical Workflow for Chemo-catalytic Synthesis

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Deprotection A N-Boc-β-alanine C N-Boc-1-aminopentan-3-one A->C EDC, HOBt, CH₂Cl₂ B Ethylmagnesium bromide B->C D (S)-N-Boc-1-aminopentan-3-ol C->D (S,S)-TsDPEN-Ru HCOOH/Et₃N E (S)-1-Aminopentan-3-ol D->E 4M HCl in Dioxane MeOH

Caption: Workflow for the chemo-catalytic synthesis of (S)-1-Aminopentan-3-ol.

Step 1: Synthesis of N-Boc-1-aminopentan-3-one

  • To a solution of N-Boc-β-alanine (1.89 g, 10 mmol), 1-hydroxybenzotriazole (HOBt) (1.53 g, 10 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol) followed by N-methylmorpholine (1.2 mL, 11 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Weinreb amide.

  • Dissolve the crude Weinreb amide in anhydrous THF (40 mL) and cool to 0 °C.

  • Add ethylmagnesium bromide (1 M solution in THF, 12 mL, 12 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-1-aminopentan-3-one.

Step 2: Asymmetric Transfer Hydrogenation to (S)-N-Boc-1-aminopentan-3-ol

  • Prepare a 5:2 mixture of formic acid and triethylamine.

  • In a Schlenk flask under an argon atmosphere, dissolve the (S,S)-TsDPEN-Ru complex (e.g., --INVALID-LINK--) (0.01 mmol) in the formic acid/triethylamine mixture (10 mL).

  • Add a solution of N-Boc-1-aminopentan-3-one (1.0 g, 4.97 mmol) in the formic acid/triethylamine mixture (5 mL).

  • Stir the reaction mixture at 28 °C for 24 hours.

  • Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to yield (S)-N-Boc-1-aminopentan-3-ol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Step 3: Deprotection to (S)-1-Aminopentan-3-ol

  • Dissolve (S)-N-Boc-1-aminopentan-3-ol (0.5 g, 2.46 mmol) in methanol (5 mL).

  • Add a 4 M solution of HCl in dioxane (5 mL) and stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (S)-1-Aminopentan-3-ol as a solid.

  • The free amine can be obtained by neutralization with a suitable base.

Method 2: Biocatalytic Asymmetric Reductive Amination

This method provides a direct, one-step synthesis from a commercially available keto-alcohol.

Biocatalytic Synthesis Workflow

cluster_0 One-Pot Reaction A 1-Hydroxypentan-3-one C (S)-1-Aminopentan-3-ol A->C Reductive Amination B Amine Dehydrogenase (AmDH) Glucose Dehydrogenase (GDH) Ammonia, NAD⁺, Glucose B->C

Caption: Biocatalytic synthesis of (S)-1-Aminopentan-3-ol.

Protocol:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0).

  • In a temperature-controlled vessel at 30 °C, add the following to the buffer:

    • 1-Hydroxypentan-3-one (substrate) to a final concentration of 50 mM.

    • Ammonium chloride (as the amine source) to a final concentration of 1 M.

    • NAD⁺ (cofactor) to a final concentration of 1 mM.

    • Glucose (for cofactor regeneration) to a final concentration of 100 mM.

    • A suitable amine dehydrogenase (AmDH) (e.g., 1-5 mg/mL).

    • A glucose dehydrogenase (GDH) for cofactor regeneration (e.g., 5-10 U/mL).

  • Gently agitate the reaction mixture for 24 hours, maintaining the temperature at 30 °C.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, terminate the reaction by adding a quenching agent (e.g., an equal volume of acetonitrile) and centrifuging to remove the enzymes.

  • Analyze the supernatant for conversion and enantiomeric excess using chiral HPLC or GC.

  • The product can be purified from the reaction mixture using standard chromatographic techniques.

Conclusion

The chemo-catalytic and biocatalytic methods presented provide effective strategies for the synthesis of enantiomerically pure (S)-1-Aminopentan-3-ol. The choice of method will depend on factors such as substrate availability, cost of catalysts and enzymes, and the desired scale of the reaction. The asymmetric transfer hydrogenation offers a robust chemical route with high enantioselectivity. The biocatalytic approach represents a greener and more direct alternative, often achieving exceptionally high enantiomeric excess under mild reaction conditions. Both protocols can be adapted and optimized for specific research and development needs.

Application Notes and Protocols for the Reduction of β-Enaminoketones to Synthesize γ-Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of γ-amino alcohols is of significant interest in medicinal chemistry and drug development, as this structural motif is a key component in a wide array of biologically active molecules and pharmaceuticals, including anti-HIV drugs like Ritonavir and Lopinavir. One of the most direct and efficient methods for preparing these compounds is through the reduction of β-enaminoketones. This approach offers a versatile platform for introducing stereochemical diversity, which is crucial for modulating the pharmacological properties of drug candidates. These application notes provide an overview of various methodologies for the reduction of β-enaminoketones, focusing on diastereoselective and enantioselective strategies, and offer detailed protocols for key transformations.

Synthetic Strategies and Mechanisms

The reduction of the carbonyl group in β-enaminoketones leads to the formation of γ-amino alcohols. The stereochemical outcome of this reduction can be controlled to selectively produce different diastereomers (syn or anti) by carefully selecting the reducing agent, catalyst, and reaction conditions.

The general transformation is depicted below:

G cluster_0 β-Enaminoketone cluster_1 γ-Amino Alcohol start R1(R2)N-CH=CH-C(=O)R3 end R1(R2)N-CH2-CH(OH)R3 start->end Reduction

Caption: General reaction scheme for the reduction of a β-enaminoketone to a γ-amino alcohol.

Several methods have been developed to achieve this transformation with high efficiency and stereoselectivity. These include diastereoselective reductions using hydride reagents and catalytic asymmetric hydrogenations for enantioselective control.

Diastereoselective Reduction Methods

The diastereoselective reduction of β-enaminoketones allows for the preferential formation of one diastereomer over the other. The choice of reducing agent and reaction conditions plays a critical role in determining the stereochemical outcome.

Sodium Borohydride in Acetic Acid

A straightforward and efficient method for the synthesis of syn-γ-amino alcohols involves the reduction of β-enaminoketones with sodium borohydride (NaBH₄) in glacial acetic acid. This method has been shown to produce γ-amino alcohols in high yields with moderate to good diastereoselectivity in favor of the syn product.[1][2]

Catalytic Hydrogenation

Transition metal-catalyzed hydrogenation offers a powerful alternative for achieving high diastereoselectivity. Different catalysts can favor the formation of either the syn or anti diastereomer.

  • Rhodium-Catalyzed Hydrogenation for syn-Diastereomers: The use of a rhodium-based catalyst, such as one prepared in situ from Rh(COD)₂BF₄ and a chiral ligand like (R)-BINAP, can lead to the formation of syn-γ-amino alcohols with excellent diastereoselectivity.

  • Iridium-Catalyzed Asymmetric Transfer Hydrogenation for anti-Diastereomers: Conversely, iridium-catalyzed asymmetric transfer hydrogenation (ATH) using 2-propanol as the hydrogen source can selectively produce anti-γ-amino alcohols. The choice of a chiral ligand is crucial for inducing asymmetry.

Enantioselective Reduction Methods

For the synthesis of chiral γ-amino alcohols, enantioselective reduction strategies are employed. These methods utilize chiral catalysts to control the stereochemistry of the newly formed hydroxyl group.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

A one-pot tandem process involving an aza-Michael addition followed by a Ruthenium-catalyzed asymmetric transfer hydrogenation can produce chiral γ-secondary amino alcohols with high yields and enantioselectivities.[3] This approach is particularly useful for aryl-substituted enones.

Oxazaborolidine-Catalyzed Reduction

The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane source, is a reliable method for the enantioselective reduction of ketones.[4][5][6] This method is effective when there is a significant steric difference between the two groups attached to the carbonyl.

Data Presentation

The following tables summarize the quantitative data for various reduction methods of β-enaminoketones, allowing for easy comparison of their efficiencies and selectivities.

Table 1: Diastereoselective Reduction of β-Enaminoketones

Reducing Agent/CatalystSolventTemperatureYield (%)Diastereomeric Ratio (syn:anti)Reference
NaBH₄Glacial Acetic AcidNot specified70-9844:56 to 90:10[1][2]
Rh(COD)₂BF₄ / (R)-BINAPNot specifiedNot specifiedHighExcellent for syn
Ir-catalyst / 2-propanolNot specifiedNot specifiedHighExcellent for anti
NaBH₃CNMethanol/HClNot specifiedGood64:36[7]

Table 2: Enantioselective Reduction of β-Enaminoketones

Catalyst SystemReductantYield (%)Enantiomeric Excess (ee %)Reference
Ru-catalystIsopropanolHighHigh[3]
Chiral OxazaborolidineBorane (BH₃)HighHigh[4][5][6]

Experimental Protocols

The following are detailed protocols for key experiments in the reduction of β-enaminoketones.

Protocol 1: Diastereoselective Reduction with Sodium Borohydride in Acetic Acid

This protocol describes a general procedure for the syn-selective reduction of β-enaminoketones.[1][2]

Workflow:

G A Dissolve β-enaminoketone in glacial acetic acid B Cool the solution in an ice bath A->B C Add NaBH4 portion-wise B->C D Stir at room temperature C->D E Quench with water D->E F Basify with NaOH solution E->F G Extract with an organic solvent F->G H Dry, filter, and concentrate G->H I Purify by chromatography H->I

Caption: Experimental workflow for the NaBH₄ reduction of β-enaminoketones.

Materials:

  • β-enaminoketone (1.0 mmol)

  • Glacial acetic acid (10 mL)

  • Sodium borohydride (NaBH₄) (4.0 mmol)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the β-enaminoketone (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.0 mmol) in small portions over 15-20 minutes, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding deionized water.

  • Basify the mixture to a pH > 10 by the slow addition of a cooled NaOH solution.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-amino alcohol.

Protocol 2: Diastereoselective Reduction with Sodium Cyanoborohydride in Acidic Medium

This protocol is adapted for the reduction of endocyclic β-enamino esters, which can be extended to other β-enaminoketones.[7]

Materials:

  • β-enaminoketone (4 mmol)

  • Methanol (20 mL)

  • Sodium cyanoborohydride (NaBH₃CN) (15 mmol)

  • Bromocresol green indicator

  • Dilute MeOH-HCl mixture

  • 0.1 N NaOH solution (saturated with NaCl)

Procedure:

  • To a stirring solution of the β-enaminoketone (4 mmol) in methanol (20 mL), add a few drops of bromocresol green indicator.

  • Add sodium cyanoborohydride (15 mmol) to the mixture.

  • Add the dilute MeOH-HCl mixture dropwise until the solution turns yellow (pH ~4).

  • Continue to monitor the reaction by TLC and periodically add more MeOH-HCl to maintain the yellow color.

  • After 24 hours, or upon completion of the reaction, quench by the dropwise addition of 0.1 N NaOH solution (saturated with NaCl) until the mixture turns blue.

  • Proceed with a standard aqueous work-up and extraction as described in Protocol 1.

  • Purify the product by column chromatography.

Factors Influencing Stereoselectivity

The stereochemical outcome of the reduction of β-enaminoketones is influenced by several factors, including the nature of the substituent on the nitrogen atom, the choice of the reducing agent, and the presence of chelating agents.

G center Stereoselectivity substituent N-Protecting Group center->substituent reductant Reducing Agent center->reductant catalyst Catalyst/Ligand center->catalyst chelation Chelation Control center->chelation

References

Application Notes and Protocols: 1-Aminopentan-3-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-aminopentan-3-ol as a versatile building block in organic synthesis. The unique bifunctional nature of this chiral amino alcohol, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates.

Overview of Synthetic Applications

This compound is a valuable chiral starting material in synthetic organic chemistry. Its stereochemistry can be exploited to introduce chirality into target molecules, a critical aspect in the development of pharmaceuticals where enantiomeric purity often dictates biological activity. The primary amino group and the secondary alcohol offer two reactive sites that can be selectively functionalized to construct more elaborate molecular architectures.

Key areas of application include:

  • Synthesis of Heterocyclic Compounds: The amino and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems, such as oxazolidinones, which are important scaffolds in medicinal chemistry.

  • Chiral Auxiliaries and Ligands: The inherent chirality of this compound allows for its use in the preparation of chiral auxiliaries and ligands for asymmetric catalysis, influencing the stereochemical outcome of reactions.

  • Intermediates for Bioactive Molecules: Its structure is a potential pharmacophore and can be incorporated into larger molecules being screened for biological activity, particularly in the area of neurological disorders.

Key Reactions and Experimental Protocols

The reactivity of this compound is characteristic of primary amines and secondary alcohols. Common transformations include acylation, alkylation, oxidation, and cyclization reactions. Below are detailed protocols for key synthetic transformations using this compound as a starting material.

Synthesis of N-Substituted Derivatives

The primary amino group of this compound can be readily functionalized through reactions such as reductive amination or acylation to introduce various substituents. These N-substituted derivatives can serve as intermediates for more complex targets.

Protocol: Synthesis of N-Benzyl-1-aminopentan-3-ol

This protocol describes the reductive amination of benzaldehyde with this compound.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound103.161.03 g10 mmol
Benzaldehyde106.121.06 g10 mmol
Sodium borohydride37.830.45 g12 mmol
Methanol32.0420 mL-
Dichloromethane84.9350 mL-
Saturated aq. NaHCO3-30 mL-
Anhydrous MgSO4120.37--

Procedure:

  • To a solution of this compound (1.03 g, 10 mmol) in methanol (20 mL) in a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.45 g, 12 mmol) in small portions over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 4 hours.

  • Remove the methanol under reduced pressure.

  • To the residue, add dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-benzyl-1-aminopentan-3-ol.

Expected Yield: 75-85%

Synthesis of Oxazolidinone Scaffolds

The 1,3-amino alcohol functionality of this compound is a key structural motif for the synthesis of 1,3-oxazolidin-2-ones. These heterocycles are prevalent in a number of antibacterial agents. The cyclization is typically achieved by reaction with a carbonylating agent such as phosgene, a phosgene equivalent (e.g., triphosgene), or diethyl carbonate.

Protocol: Synthesis of 5-Ethyl-1,3-oxazolidin-2-one

This protocol details the cyclization of this compound using diethyl carbonate.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound103.161.03 g10 mmol
Diethyl carbonate118.1311.8 g100 mmol
Sodium methoxide54.020.11 g2 mmol
Toluene92.1430 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.03 g, 10 mmol) in toluene (30 mL).

  • Add diethyl carbonate (11.8 g, 100 mmol) and sodium methoxide (0.11 g, 2 mmol).

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a few drops of acetic acid.

  • Remove the solvent and excess diethyl carbonate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the 5-ethyl-1,3-oxazolidin-2-one.

Expected Yield: 60-70%

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described above.

synthetic_pathway_N_alkylation This compound This compound Imine_Intermediate Imine Intermediate This compound->Imine_Intermediate Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Intermediate N-Benzyl-1-aminopentan-3-ol N-Benzyl-1-aminopentan-3-ol Imine_Intermediate->N-Benzyl-1-aminopentan-3-ol NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->N-Benzyl-1-aminopentan-3-ol

Caption: Reductive amination of this compound.

synthetic_pathway_oxazolidinone This compound This compound Cyclization Base-catalyzed Cyclization This compound->Cyclization Diethyl_Carbonate Diethyl Carbonate (Carbonyl Source) Diethyl_Carbonate->Cyclization Oxazolidinone 5-Ethyl-1,3-oxazolidin-2-one Cyclization->Oxazolidinone

Caption: Synthesis of an oxazolidinone from this compound.

Physicochemical Data of this compound

A summary of key physical and chemical properties of the starting material is provided for reference.

PropertyValue
Molecular FormulaC5H13NO
Molar Mass103.16 g/mol
AppearanceColorless liquid
Boiling Point178-180 °C
Density0.93 g/cm³
CAS Number6168-74-7

Note: For chiral applications, it is crucial to use the enantiomerically pure form of this compound, which is commercially available as (R)- or (S)-1-aminopentan-3-ol. The protocols provided can be applied to either enantiomer.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific applications and scales.

Application Note and Protocol: Selective N-Acylation of 1-Aminopentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selective acylation of bifunctional compounds, such as amino alcohols, is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. 1-Aminopentan-3-ol possesses both a nucleophilic amino group and a hydroxyl group. The selective N-acylation to form the corresponding amide, N-(3-hydroxypentyl)acetamide, requires conditions that favor the reaction at the more nucleophilic amine over the alcohol. This application note provides a detailed protocol for the selective N-acylation of this compound using acetic anhydride. The presented methodology is designed to be straightforward and high-yielding, making it suitable for various research and development applications.

Reaction Principle

The acylation of this compound with an acylating agent, such as acetic anhydride, can theoretically produce both an N-acylated (amide) and an O-acylated (ester) product. However, the amine group is generally more nucleophilic than the hydroxyl group under neutral or slightly basic conditions, leading to a preferential formation of the amide bond. The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride, followed by the elimination of a molecule of acetic acid to yield the stable amide product.

Experimental Protocol

Materials:

  • This compound

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-(3-hydroxypentyl)acetamide can be purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the acylation of this compound based on typical results for similar reactions.

ParameterValue
Molar Ratio (Amine:Anhydride)1 : 1.1
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Expected Yield85 - 95%
Purity (after purification)>98%
AppearanceColorless to pale yellow oil/solid

Characterization Data (Hypothetical)

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.8-6.2 (br s, 1H, NH), 3.6-3.8 (m, 1H, CH-OH), 3.1-3.4 (m, 2H, CH₂-NH), 2.0 (s, 3H, COCH₃), 1.4-1.6 (m, 2H, CH₂-CHOH), 0.9 (t, 3H, CH₃).

  • IR (neat, cm⁻¹): 3300-3400 (O-H, N-H stretch), 2960 (C-H stretch), 1640 (C=O amide I), 1550 (N-H bend amide II).

Visualizations

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve this compound in Dichloromethane cool Cool to 0 °C start->cool add_anhydride Add Acetic Anhydride (dropwise) cool->add_anhydride react Stir at Room Temperature (2-4 hours) add_anhydride->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify product N-(3-hydroxypentyl)acetamide purify->product

Caption: Experimental workflow for the N-acylation of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.

Application Notes and Protocols for the Characterization of 1-Aminopentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization of 1-Aminopentan-3-ol. The protocols outlined below are based on established analytical principles and data from structurally similar compounds, offering a robust starting point for method development and validation.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is the premier method for separating and quantifying the enantiomers of this compound. Polysaccharide-based chiral stationary phases are particularly effective for resolving chiral amines and alcohols.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve the best resolution. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

Data Presentation:

ParameterExpected Value
Column Chiralpak IA or similar
Mobile Phase Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection 215 nm
Expected Retention Time (R-enantiomer) ~ 8-12 min
Expected Retention Time (S-enantiomer) ~ 10-15 min
Resolution (Rs) > 1.5

Experimental Workflow for Chiral HPLC Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve this compound in Mobile Phase hplc1 Inject Sample prep1->hplc1 hplc2 Isocratic Elution on Chiral Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Enantiomeric Purity data1->data2

Caption: Workflow for Chiral HPLC Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for assessing the purity of this compound and for identifying volatile impurities. Due to the polar nature of the amino and hydroxyl groups, derivatization is typically required to improve volatility and chromatographic performance.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Derivatization: Silylation is a common derivatization method for amino alcohols.

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program:

    • Initial temperature: e.g., 80 °C, hold for 2 minutes.

    • Ramp: e.g., 10 °C/min to 250 °C.

    • Final hold: e.g., 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split or splitless injection, depending on the sample concentration.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: e.g., m/z 40-400.

Data Presentation:

ParameterExpected Value
Derivatizing Agent BSTFA with 1% TMCS
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Oven Program 80°C (2 min), then 10°C/min to 250°C (5 min)
Expected Retention Time (derivatized) ~ 10-15 min
Expected m/z of Molecular Ion (M+•) 247 (for di-TMS derivative)
Major Fragment Ions (m/z) 144, 100, 73

Logical Diagram for GC-MS Analysis:

A This compound Sample B Derivatization (e.g., Silylation) A->B C GC Separation B->C D Mass Spectrometry (Ionization & Fragmentation) C->D E Data Interpretation (Purity & Identification) D->E

Caption: Logical flow of GC-MS analysis for this compound.

Spectroscopic Analysis

Spectroscopic methods provide crucial information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Methanol-d₄ (CD₃OD). The choice of solvent will affect the chemical shifts and the observation of exchangeable protons (OH and NH₂).

  • Sample Preparation: Dissolve a few milligrams of the sample in the chosen deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.

Data Presentation (Predicted Chemical Shifts in D₂O):

¹H NMRPredicted δ (ppm)MultiplicityIntegrationAssignment
H-1~2.9-3.1m2H-CH₂-NH₂
H-2~1.5-1.7m2H-CH₂-CH(OH)-
H-3~3.6-3.8m1H-CH(OH)-
H-4~1.4-1.6m2H-CH₂-CH₃
H-5~0.9-1.0t3H-CH₃
¹³C NMRPredicted δ (ppm)Assignment
C-1~40-45-CH₂-NH₂
C-2~30-35-CH₂-CH(OH)-
C-3~70-75-CH(OH)-
C-4----CH₂-CH₃
C-5~10-15-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Broad, StrongO-H and N-H stretching
~2850-2960StrongC-H stretching (aliphatic)
~1590-1650MediumN-H bending (scissoring)
~1050-1150StrongC-O stretching (secondary alcohol)
~1350-1470MediumC-H bending

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase behavior of this compound.

Experimental Protocol:

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Place a small amount of the sample (typically 2-10 mg) in an appropriate pan (e.g., aluminum or alumina).

  • TGA Method:

    • Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above its decomposition point (e.g., 300 °C).

  • DSC Method:

    • Atmosphere: Inert (e.g., Nitrogen).

    • Temperature Program: A heat-cool-heat cycle is often used. For example, heat from ambient to a temperature above its melting point, cool down, and then reheat. This helps to observe the glass transition, crystallization, and melting behavior.

Data Presentation:

Thermal AnalysisParameterExpected Value
TGA Onset of Decomposition> 150 °C
Residue at 300 °C< 1%
DSC Melting Point (Tm)To be determined
Heat of Fusion (ΔHf)To be determined

Workflow for Thermal Analysis:

cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation sample Place Sample in TGA/DSC Pan tga TGA: Heat under N₂ (Measure Mass Loss) sample->tga dsc DSC: Heat/Cool/Heat under N₂ (Measure Heat Flow) sample->dsc tga_res Determine Thermal Stability tga->tga_res dsc_res Identify Phase Transitions (Melting, Glass Transition) dsc->dsc_res

Caption: Workflow for TGA and DSC analysis of this compound.

Disclaimer: The quantitative data and specific instrument parameters provided in these application notes are illustrative and based on the analysis of structurally related compounds. These protocols should be considered as starting points, and optimization will be necessary to achieve the desired performance for the specific analysis of this compound.

Application Notes & Protocols for Studying Protein-Ligand Interactions with 1-Aminopentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The characterization of protein-ligand interactions is a cornerstone of drug discovery and fundamental biological research. Understanding the thermodynamics, kinetics, and structural basis of these interactions is crucial for the development of novel therapeutics. This document provides a detailed guide for studying the interaction of the small molecule 1-Aminopentan-3-ol with a target protein. It includes comprehensive protocols for key biophysical techniques, illustrative data presentation, and diagrams of experimental workflows and a hypothetical signaling pathway.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where the binding of a small molecule ligand, such as this compound, to a receptor kinase inhibits its downstream signaling cascade. This inhibition prevents the phosphorylation of a transcription factor, thereby downregulating the expression of a target gene involved in a disease process.

Hypothetical Signaling Pathway cluster_nucleus Ligand This compound ReceptorKinase Receptor Kinase Ligand->ReceptorKinase Binds and Inhibits DownstreamProtein Downstream Protein ReceptorKinase->DownstreamProtein Phosphorylates TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Activates TargetGene Target Gene TranscriptionFactor->TargetGene Regulates Expression Nucleus Nucleus Response Cellular Response TargetGene->Response Leads to

Caption: Hypothetical signaling pathway.

Experimental Workflow

The diagram below outlines a general workflow for characterizing the interaction between this compound and a target protein.

Experimental Workflow Protein_Purification Target Protein Expression and Purification Biophysical_Assays Biophysical Interaction Assays Protein_Purification->Biophysical_Assays Ligand_Preparation This compound Solution Preparation Ligand_Preparation->Biophysical_Assays ITC Isothermal Titration Calorimetry (ITC) Biophysical_Assays->ITC SPR Surface Plasmon Resonance (SPR) Biophysical_Assays->SPR NMR NMR Spectroscopy Biophysical_Assays->NMR Data_Analysis Data Analysis ITC->Data_Analysis SPR->Data_Analysis NMR->Data_Analysis Binding_Parameters Determination of Binding Affinity (Kd), Stoichiometry (n), Thermodynamics (ΔH, ΔS), and Kinetics (kon, koff) Data_Analysis->Binding_Parameters

Caption: Experimental workflow.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2][3][4][5]

Protocol:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of the target protein in a suitable buffer (e.g., PBS or HEPES).

    • Prepare a 200-500 µM solution of this compound in the same buffer from which the protein solution was prepared. It is critical to use the exact same buffer to avoid heat of dilution artifacts.

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the protein solution into the sample cell (typically ~200 µL).

    • Load the this compound solution into the injection syringe (typically ~40 µL).

    • Perform an initial injection of 0.5-1 µL to remove any material from the syringe tip, and discard this data point during analysis.

    • Inject 2-3 µL aliquots of the ligand into the protein solution at 150-second intervals until the binding isotherm is complete (i.e., the heat signal returns to the baseline, indicating saturation).

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[6][7][8][9]

Protocol:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (typically at a concentration of 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared in the same way but without protein immobilization.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the ligand over the sensor surface, typically for 60-180 seconds (association phase), followed by an injection of running buffer for 120-600 seconds (dissociation phase).

    • Regenerate the sensor surface between ligand injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the signal from the reference flow cell to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-resolution information about protein-ligand interactions.[10][11][12] Ligand-observe or protein-observe experiments can be performed.

Protocol (Protein-Observed 2D ¹H-¹⁵N HSQC):

  • Sample Preparation:

    • Express and purify ¹⁵N-labeled target protein.

    • Prepare a ~100 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, 10% D₂O, pH 6.5).

    • Prepare a concentrated stock solution of this compound in the same buffer.

  • NMR Titration:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add increasing amounts of the ligand to the protein sample, and acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point (e.g., molar ratios of ligand to protein of 0.5:1, 1:1, 2:1, 5:1, 10:1).

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Monitor the chemical shift perturbations (CSPs) of the backbone amide resonances.

    • Map the residues with significant CSPs onto the protein structure to identify the binding site.

    • Calculate the dissociation constant (Kd) by fitting the CSPs as a function of ligand concentration to a binding isotherm.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables.

Table 1: Thermodynamic Parameters from ITC

ParameterValue
Stoichiometry (n)1.05 ± 0.05
Dissociation Constant (Kd)15.2 ± 1.8 µM
Enthalpy (ΔH)-8.5 ± 0.3 kcal/mol
Entropy (ΔS)-5.7 cal/mol·K

Table 2: Kinetic Parameters from SPR

ParameterValue
Association Rate (kon)2.1 x 10³ M⁻¹s⁻¹
Dissociation Rate (koff)3.2 x 10⁻² s⁻¹
Dissociation Constant (Kd)15.2 µM

Table 3: Dissociation Constants from Different Techniques

TechniqueKd (µM)
ITC15.2
SPR15.2
NMR18.5

Logical Relationships in Data Analysis

The following diagram illustrates the logical flow of data analysis to arrive at a comprehensive understanding of the protein-ligand interaction.

Data Analysis Logic cluster_raw_data Raw Data cluster_processed_data Processed Data cluster_final_parameters Final Parameters ITC_Raw ITC Thermogram ITC_Processed Binding Isotherm ITC_Raw->ITC_Processed Integration SPR_Raw SPR Sensorgram SPR_Processed Association/Dissociation Curves SPR_Raw->SPR_Processed Reference Subtraction NMR_Raw NMR Spectra NMR_Processed Chemical Shift Perturbations NMR_Raw->NMR_Processed Peak Picking Thermodynamics Thermodynamics (ΔH, ΔS, Kd) ITC_Processed->Thermodynamics Model Fitting Kinetics Kinetics (kon, koff, Kd) SPR_Processed->Kinetics Model Fitting Structural Binding Site Information (Kd) NMR_Processed->Structural Model Fitting Comprehensive_Understanding Comprehensive Understanding of Protein-Ligand Interaction Thermodynamics->Comprehensive_Understanding Kinetics->Comprehensive_Understanding Structural->Comprehensive_Understanding

Caption: Data analysis logical flow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Aminopentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Aminopentan-3-ol synthesis.

Troubleshooting Guide

Low yield is a common issue in the synthesis of this compound. This guide addresses specific problems, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low conversion of starting material (3-Pentanone) Inefficient imine formation: The equilibrium between the ketone and the imine may not favor the imine.- Increase the concentration of the ammonia source. - Use a dehydrating agent (e.g., molecular sieves) to remove water and shift the equilibrium towards the imine. - For reductive amination using ammonia, a Lewis acid catalyst like titanium(IV) isopropoxide can facilitate imine formation.
Low reactivity of the reducing agent: The chosen reducing agent may not be potent enough under the reaction conditions.- Switch to a more reactive reducing agent. For example, if using sodium borohydride with limited success, consider sodium triacetoxyborohydride, which is often more effective for reductive aminations.[1] - Ensure the reducing agent is fresh and has been stored correctly.
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.- Gradually increase the reaction temperature while monitoring for side product formation. The optimal temperature will depend on the specific reagents and solvent used.
Formation of significant side products Over-alkylation leading to secondary and tertiary amines: The newly formed primary amine can react further with the ketone and imine intermediate.- Use a large excess of the ammonia source to outcompete the primary amine for reaction with the ketone. - A one-pot reaction where the imine is formed and reduced in situ can minimize the time the primary amine is exposed to the ketone.[2]
Reduction of 3-Pentanone to 3-Pentanol: The reducing agent may be reducing the starting ketone in addition to the imine.- Use a milder or more selective reducing agent. Sodium cyanoborohydride or sodium triacetoxyborohydride are generally more selective for imines over ketones compared to sodium borohydride.[3]
Aldol condensation of 3-Pentanone: Under basic or acidic conditions, the ketone can undergo self-condensation.- Maintain a neutral or slightly acidic pH during the reaction. For reductive aminations, a pH of around 6-7 is often optimal.
Difficulty in product isolation and purification High polarity and water solubility of the product: this compound is a polar molecule with a high affinity for aqueous solutions, making extraction from an aqueous workup challenging.- Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or a mixture of isopropanol and chloroform). - Saturate the aqueous layer with a salt like potassium carbonate to decrease the solubility of the amino alcohol. - Consider purification by distillation under reduced pressure or column chromatography on a suitable stationary phase like silica gel or alumina. For polar compounds, a more polar eluent system may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent method is the reductive amination of 3-pentanone . This one-pot reaction involves the condensation of 3-pentanone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.[2][4] Alternative, though less common, routes could involve a Grignard reaction followed by amination steps.

Q2: Which reducing agents are most effective for the reductive amination of 3-pentanone?

A2: Several reducing agents can be employed. The choice depends on the specific reaction conditions and the desired selectivity.

Reducing Agent Advantages Disadvantages
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can also reduce the starting ketone, leading to 3-pentanol as a byproduct. Often requires the use of a Lewis acid co-reagent like Ti(OiPr)₄ for good yields with ketones.[2]
Sodium Cyanoborohydride (NaBH₃CN) More selective for imines over ketones compared to NaBH₄. Effective in one-pot reactions.More toxic than NaBH₄.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for the reduction of imines and enamines.[1]More expensive than NaBH₄.
Catalytic Hydrogenation (e.g., H₂, Raney Nickel) "Green" chemistry approach with water as the only byproduct. Can be cost-effective on a large scale.Requires specialized high-pressure equipment. The catalyst can be pyrophoric.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) .

  • TLC: Spot the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., a mixture of dichloromethane and methanol). The disappearance of the 3-pentanone spot and the appearance of a new, more polar spot corresponding to this compound indicates the reaction is proceeding. Staining with ninhydrin can help visualize the amine product.

  • GC-MS: This technique can provide more quantitative information about the conversion of the starting material and the formation of the product and any side products.[5]

Q4: What is a typical workup and purification procedure for this compound?

A4: A general procedure is as follows:

  • Quench the reaction: Carefully add water or a dilute acid to neutralize any remaining reducing agent and catalyst.

  • Basify the solution: Add a base (e.g., NaOH) to ensure the amino alcohol is in its free base form.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent removal: Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by either vacuum distillation or column chromatography.

Experimental Protocols

Reductive Amination of 3-Pentanone using Ammonia and Sodium Borohydride with a Lewis Acid

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-pentanone in a suitable solvent such as ethanol or methanol.

  • Ammonia Source: Add a source of ammonia. This can be a solution of ammonia in methanol or by bubbling ammonia gas through the solution. An excess of ammonia is recommended to favor the formation of the primary amine.

  • Lewis Acid Addition: Add a Lewis acid, such as titanium(IV) isopropoxide, dropwise to the reaction mixture at room temperature. Stir for a period to allow for imine formation.

  • Reduction: Cool the mixture in an ice bath and slowly add sodium borohydride in portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

  • Workup and Purification: Follow the general workup and purification procedure described in the FAQs.

Visualizations

experimental_workflow start Start reaction_setup Reaction Setup: 3-Pentanone, Solvent, Ammonia Source start->reaction_setup lewis_acid Add Lewis Acid (e.g., Ti(OiPr)4) reaction_setup->lewis_acid reduction Add Reducing Agent (e.g., NaBH4) lewis_acid->reduction monitoring Monitor Reaction (TLC/GC-MS) reduction->monitoring workup Aqueous Workup monitoring->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield low_conversion Low Conversion of Starting Material low_yield->low_conversion side_products Significant Side Products low_yield->side_products purification_issues Purification Difficulties low_yield->purification_issues inefficient_imine Inefficient Imine Formation low_conversion->inefficient_imine inactive_reductant Inactive Reducing Agent low_conversion->inactive_reductant over_alkylation Over-alkylation side_products->over_alkylation ketone_reduction Ketone Reduction side_products->ketone_reduction high_polarity High Polarity of Product purification_issues->high_polarity

Caption: A logical diagram illustrating common causes of low yield in the synthesis.

References

Technical Support Center: Optimization of 1-Aminopentan-3-ol Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of 1-Aminopentan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete derivatization of this compound?

A1: Incomplete derivatization is a frequent issue and can often be attributed to the following factors:

  • Insufficient Reagent: The stoichiometry of the derivatizing agent to this compound is critical. Both the primary amine and the secondary alcohol are reactive sites, potentially requiring a higher molar excess of the reagent.

  • Presence of Moisture: Many derivatization reagents, particularly silylating agents, are sensitive to moisture. Water can consume the reagent, leading to lower yields. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Suboptimal Reaction Temperature: The reaction kinetics are highly dependent on temperature. Some reactions require heating to proceed to completion, while others may need to be cooled to prevent side reactions.

  • Incorrect pH: For reactions in solution, the pH can significantly influence the reactivity of the amino group. The amine is typically more nucleophilic at a slightly basic pH.

  • Steric Hindrance: The structure of this compound may present some steric hindrance, potentially requiring more forcing reaction conditions (e.g., higher temperature, longer reaction time, or a more reactive catalyst).

Q2: I am observing multiple products in my analysis. What could be the cause?

A2: The presence of multiple products can arise from several sources:

  • Partial Derivatization: You may be seeing a mixture of mono-derivatized (at the amine or hydroxyl group) and di-derivatized products. To favor di-derivatization, consider increasing the amount of derivatizing reagent and extending the reaction time.

  • Side Reactions: The choice of derivatizing reagent and reaction conditions can lead to unwanted side reactions. For instance, aggressive acylation conditions could lead to elimination reactions.[1]

  • Reagent-Related Impurities: The derivatization reagent itself may contain impurities or can degrade over time, introducing additional peaks into your chromatogram.

  • Sample Degradation: this compound or its derivatives may be unstable under the chosen reaction or analytical conditions.

Q3: How can I improve the yield of my derivatization reaction?

A3: To improve the yield, consider a systematic optimization of the following parameters:

  • Reagent Concentration: Titrate the molar excess of the derivatizing reagent to find the optimal concentration that drives the reaction to completion without causing significant side reactions.

  • Reaction Time and Temperature: Perform a time-course study at different temperatures to determine the conditions that give the highest yield of the desired derivative.

  • Solvent Choice: The polarity and properties of the solvent can influence the reaction rate and equilibrium. Test a range of aprotic solvents (e.g., acetonitrile, dichloromethane, THF) to find the most suitable one.

  • Use of a Catalyst: Some derivatization reactions are significantly accelerated by the addition of a catalyst. For example, a base like pyridine or triethylamine is often used in acylation reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagentUse a fresh bottle of derivatizing reagent.
Presence of moistureUse anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction conditionsOptimize temperature, time, and catalyst concentration.
Peak Tailing in Chromatography Incomplete derivatizationIncrease the molar excess of the derivatizing reagent and prolong the reaction time.
Interaction with active sites on the columnUse a more inert column or add a modifier to the mobile phase. Ensure complete derivatization of both the amine and hydroxyl groups.
Poor Reproducibility Inconsistent reaction setupCarefully control all reaction parameters, including temperature, time, and reagent amounts. Use a consistent source of reagents and solvents.
Sample handling errorsEnsure accurate and precise pipetting of all solutions.
Derivative Instability Hydrolysis of the derivativeAnalyze the sample immediately after derivatization. If storage is necessary, keep the sample at low temperature and under an inert atmosphere.

Experimental Protocols

General Protocol for Silylation using BSTFA

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common reagent for the derivatization of both amines and alcohols for gas chromatography (GC) analysis.[2]

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial.

  • Solvent Addition: Add 200 µL of an appropriate anhydrous solvent (e.g., acetonitrile, pyridine) to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA (with or without 1% TMCS as a catalyst). The molar excess of BSTFA should be at least 2-fold over the combined moles of amine and hydroxyl groups.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature. An aliquot of the reaction mixture can be directly injected into the GC-MS.

General Protocol for Acylation using Acetic Anhydride

Acetic anhydride can be used to derivatize the amino and hydroxyl groups, which is useful for both GC and HPLC analysis.

  • Sample Preparation: Dissolve 1-5 mg of this compound in 500 µL of a suitable solvent (e.g., dichloromethane) in a reaction vial.

  • Catalyst Addition: Add a 1.5 molar excess of a base catalyst, such as pyridine or triethylamine.

  • Reagent Addition: Add a 2 to 5-fold molar excess of acetic anhydride to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours or gently heat to 40-50°C to expedite the reaction.

  • Work-up: After the reaction is complete, the excess reagent and catalyst can be removed by washing with a dilute acid and then water, followed by drying the organic layer. The solvent can then be evaporated and the residue reconstituted in a suitable solvent for analysis.

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for this compound

Reagent ClassExample ReagentTarget Functional Group(s)Typical Reaction ConditionsAdvantagesDisadvantages
Silylating Agents BSTFA, MSTFA-OH, -NH260-80°C, 30-60 minForms thermally stable derivatives for GC[2]Moisture sensitive, derivatives can be prone to hydrolysis
Acylating Agents Acetic Anhydride, MBTFA-OH, -NH2Room temp to 60°C, 15-60 minStable derivatives, good for GC and HPLC[3]May require a catalyst, potential for side reactions
Chloroformates FMOC-Cl, ECF-NH2Room temp, basic pHForms fluorescent derivatives for HPLC[4]Primarily targets amines, hydroxyl derivatization may be incomplete
Aldehydes/Ketones OPA (with a thiol)-NH2 (primary)Room temp, aqueous bufferRapid reaction, forms fluorescent derivatives for HPLC[5]Only reacts with the primary amine, derivative can be unstable

Visualizations

Derivatization_Workflow General Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample This compound Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Add_Reagent Add Derivatizing Reagent & Catalyst Dissolve->Add_Reagent React Incubate/Heat (Optimize Time & Temp) Add_Reagent->React Analyze Analyze by GC/HPLC React->Analyze Data Data Interpretation Analyze->Data

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Tree Troubleshooting Derivatization Issues Start Low/No Product? Incomplete Incomplete Reaction? Start->Incomplete No Check_Reagent Check Reagent Activity & Stoichiometry Start->Check_Reagent Yes Multiple_Peaks Multiple Peaks? Incomplete->Multiple_Peaks No Optimize_Conditions Optimize Temp, Time, & Catalyst Incomplete->Optimize_Conditions Yes Side_Reactions Consider Side Reactions (Adjust Conditions) Multiple_Peaks->Side_Reactions No Partial_Deriv Increase Reagent Ratio & Reaction Time Multiple_Peaks->Partial_Deriv Yes Check_Reagent->Optimize_Conditions Success Problem Solved Optimize_Conditions->Success Check_Moisture Ensure Anhydrous Conditions Check_Moisture->Start Side_Reactions->Success Partial_Deriv->Success

Caption: Decision tree for troubleshooting common derivatization problems.

References

Preventing side reactions during the synthesis of 1-Aminopentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Aminopentan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during the synthesis of this important amino alcohol.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, particularly when employing the common method of reducing a β-aminoketone precursor, such as 1-Aminopentan-3-one.

Problem 1: Low Yield of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify Reactant Quality: Ensure the starting materials, especially the reducing agent (e.g., NaBH₄, LiAlH₄), are fresh and have not been deactivated by moisture. - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Some reductions may require longer reaction times or elevated temperatures.
Degradation of Starting Material - Control Reaction Temperature: β-aminoketones can be unstable. The reduction should be carried out at a controlled, low temperature (e.g., 0 °C) to minimize degradation.
Side Reactions - Choice of Reducing Agent: The choice of reducing agent is crucial. For instance, when starting from a β-enaminoketone, using sodium in a mixture of THF/isopropyl alcohol has been reported to give good yields of the corresponding 1,3-amino alcohol.[1] - Protecting Groups: If other functional groups are present, consider using protecting groups to prevent unwanted side reactions.
Product Loss During Work-up - pH Adjustment: Ensure the aqueous work-up is performed at an appropriate pH to minimize the solubility of the amino alcohol in the aqueous phase. - Extraction Solvent: Use a suitable organic solvent for extraction that provides good partitioning of the product. Dichloromethane or a mixture of ethers can be effective.
Problem 2: Presence of Significant Impurities in the Final Product

Common Impurities and Mitigation Strategies

Impurity Identification Prevention and Removal
Unreacted 1-Aminopentan-3-one Characterized by a carbonyl peak in the IR spectrum (around 1710 cm⁻¹) and a distinct signal in the ¹³C NMR spectrum (around 210 ppm).- Ensure the use of a sufficient excess of the reducing agent. - Increase the reaction time or temperature cautiously. - Purification can be achieved through column chromatography or distillation.
Over-reduction Products In some cases, depending on the substrate and reducing agent, other functional groups might be reduced.- Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄) if other reducible functional groups are present. - Carefully control the stoichiometry of the reducing agent.
Secondary/Tertiary Amines Can be identified by GC-MS analysis.- In reductive amination from a ketone like 3-pentanone and ammonia, the choice of catalyst is important. Cobalt (Co) and Nickel (Ni) catalysts are often preferred to minimize the formation of secondary amine byproducts.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct chemo-synthetic route involves the reductive amination of 3-pentanone with ammonia. This forms an intermediate imine which is then reduced to yield this compound.[2] Another approach is the reduction of a β-enaminoketone precursor.[1]

Q2: What are the most critical parameters to control during the reduction of the β-aminoketone precursor?

The most critical parameters are temperature and the choice of reducing agent. The reaction should typically be performed at a low temperature (e.g., 0 °C to room temperature) to ensure stability of the starting material and selectivity of the reduction.[1] The reducing agent should be chosen based on the other functional groups present in the molecule to avoid unwanted side reactions.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Staining with ninhydrin can be used to visualize the amino-containing compounds. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the disappearance of the starting material and the appearance of the product.

Q4: What is the best way to purify the final product, this compound?

Purification of this compound can be achieved through several methods, depending on the scale of the reaction and the nature of the impurities.

  • Distillation: Vacuum distillation is a suitable method for purifying larger quantities of the product.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be used. A solvent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine on the silica gel) is often effective.

Q5: Are there any specific safety precautions I should take during the synthesis?

Yes, several safety precautions are essential:

  • Handling of Reducing Agents: Both Sodium borohydride (NaBH₄) and Lithium aluminum hydride (LiAlH₄) are reactive and should be handled with care in a dry environment. LiAlH₄ reacts violently with water.

  • Ammonia: If using ammonia for reductive amination, ensure adequate ventilation as it is a corrosive and toxic gas.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.

Experimental Protocols

Key Experiment: Reduction of a β-Enaminoketone to a 1,3-Amino Alcohol

This protocol is a general representation for the reduction of a β-enaminoketone, which is a common precursor type for 1,3-amino alcohols like this compound.

Procedure:

  • Dissolve the β-enaminoketone (2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add small pieces of metallic sodium (0.27 g, 12.0 g-atoms) in excess, portion-wise, while stirring.

  • Allow the reaction mixture to stir from 0 °C to room temperature until the reaction is complete, as monitored by TLC.

  • Carefully remove any unreacted sodium.

  • Pour the reaction mixture into a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude amino alcohol.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Starting Material Degradation? start->degradation side_reactions Significant Side Reactions? start->side_reactions workup_loss Product Loss During Work-up? start->workup_loss check_reagents Check Reactant Quality (e.g., fresh reducing agent) incomplete_reaction->check_reagents Yes optimize_conditions Optimize Reaction Time/ Temperature (Monitor by TLC/GC-MS) incomplete_reaction->optimize_conditions Yes control_temp Control Reaction Temperature (e.g., 0°C) degradation->control_temp Yes reagent_choice Re-evaluate Reducing Agent/ Catalyst Choice side_reactions->reagent_choice Yes protecting_groups Consider Protecting Groups side_reactions->protecting_groups Yes optimize_workup Optimize Work-up Conditions (pH, Extraction Solvent) workup_loss->optimize_workup Yes

Caption: Troubleshooting workflow for low yield issues.

Decision Pathway for Impurity Prevention

Impurity_Prevention start Impurity Detected in Product unreacted_sm Unreacted Starting Material? start->unreacted_sm over_reduction Over-reduction Products? start->over_reduction secondary_amine Secondary/Tertiary Amine Formation? start->secondary_amine increase_reductant Increase Reducing Agent Stoichiometry/ Reaction Time unreacted_sm->increase_reductant Yes purification Purify by Chromatography/Distillation unreacted_sm->purification milder_reductant Use Milder Reducing Agent over_reduction->milder_reductant Yes control_stoichiometry Carefully Control Stoichiometry over_reduction->control_stoichiometry Yes over_reduction->purification catalyst_choice Optimize Catalyst (e.g., Co, Ni for reductive amination) secondary_amine->catalyst_choice Yes secondary_amine->purification

Caption: Decision pathway for preventing common impurities.

References

Troubleshooting guide for the reduction of aminoketones

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the reduction of aminoketones to their corresponding amino alcohols. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My aminoketone reduction is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in aminoketone reductions can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. Here are common causes and troubleshooting suggestions:

  • Side Reactions: The formation of byproducts is a frequent cause of low yields. For instance, using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to over-reduction of the carbonyl group to a methylene group, especially with aromatic aminoketones.

    • Solution: Opt for a milder reducing agent such as Sodium Borohydride (NaBH₄), which is generally more chemoselective for the ketone group.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reducing agent or reaction time.

    • Solution: Increase the molar equivalents of the reducing agent and monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

  • Degradation of Starting Material or Product: Aminoketones and amino alcohols can be sensitive to harsh pH conditions.

    • Solution: Ensure the workup procedure is appropriate for your specific compound. The use of a buffered solution might be necessary to avoid degradation.

  • Formation of Imines/Enamines: Primary and secondary amines can react with the ketone to form imine or enamine intermediates, which might undergo side reactions.

    • Solution: Protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) can prevent these side reactions and improve the yield.

Q2: I am observing poor diastereoselectivity in the reduction of my β-aminoketone. How can I control the stereochemical outcome?

A2: Achieving high diastereoselectivity in the reduction of β-aminoketones to 1,3-amino alcohols is a common challenge. The stereochemical outcome (syn vs. anti) is highly dependent on the nitrogen substituent and the choice of reducing agent. A key strategy is to exploit chelation control.

  • Influence of N-Protecting Group: The nature of the protecting group on the nitrogen atom plays a crucial role in directing the stereoselectivity.

    • To favor the syn diastereomer: Use an N-acyl protecting group (e.g., trifluoroacetamide, acetamide, Boc, Cbz). The reduction of N-acyl β-amino ketones with reagents like Samarium(II) Iodide (SmI₂) often proceeds through a chelated intermediate, leading to the syn product.

    • To favor the anti diastereomer: Use an N-aryl protecting group. The reduction of N-aryl β-amino ketones with SmI₂ typically results in the anti product with high selectivity. This approach provides a complete reversal of stereoselectivity compared to N-acyl derivatives.

The following diagram illustrates the decision-making process for achieving the desired stereoisomer:

G start Desired Stereoisomer? syn Syn-1,3-Amino Alcohol start->syn anti Anti-1,3-Amino Alcohol start->anti n_acyl Use N-Acyl Protecting Group (e.g., Boc, Cbz) syn->n_acyl n_aryl Use N-Aryl Protecting Group (e.g., p-Methoxyphenyl) anti->n_aryl sm_i2_syn Reduce with SmI2/MeOH n_acyl->sm_i2_syn sm_i2_anti Reduce with SmI2/MeOH n_aryl->sm_i2_anti

Decision workflow for stereoselective reduction of β-aminoketones.
Q3: My α-aminoketone reduction is not stereoselective. What strategies can I employ?

A3: For α-aminoketones, the stereoselectivity can also be controlled by the choice of protecting group and reducing agent.

  • For syn-β-amino alcohols: Reduction of N-t-BOC-protected-N-alkyl α-aminoketones with bulky reducing agents like LiEt₃BH or Li(s-Bu)₃BH generally provides the syn products with high selectivity.

  • For anti-β-amino alcohols: Deprotection of the N-t-BOC group followed by reduction of the resulting free aminoketone tends to yield the anti diastereomer. The selectivity can vary, with aromatic ketones often giving higher selectivity than aliphatic ones.

Q4: I am getting unexpected side products. What are the common side reactions and how can I avoid them?

A4: Besides over-reduction, other side reactions can occur:

  • Cleavage of Protecting Groups: Some protecting groups might not be stable to the reducing conditions. For example, Cbz groups can sometimes be cleaved by catalytic hydrogenation.

    • Solution: Choose a reducing agent compatible with your protecting groups. For instance, NaBH₄ is compatible with a wide range of protecting groups.

  • Epimerization: If the α-carbon to the ketone is a stereocenter, there is a risk of epimerization under basic or acidic conditions.

    • Solution: Use neutral or mild reaction conditions and a non-basic or non-acidic workup.

  • Dimerization: In some cases, intermolecular reactions can lead to dimers or other undesired products.

    • Solution: Running the reaction at a lower concentration might help to minimize intermolecular side reactions.

Data Presentation: Reductant and Substrate Effects

The choice of reducing agent and the nature of the N-protecting group have a significant impact on the yield and diastereoselectivity of the reduction.

Table 1: Influence of N-Acyl Protecting Group on SmI₂ Reduction of a β-Aminoketone

N-Protecting GroupYield (%)Diastereomeric Ratio (syn:anti)
Trifluoroacetamide994.5 : 1
Acetamide923.5 : 1
tert-Butyl carbamate (Boc)983.0 : 1
Benzyl carbamate (Cbz)992.5 : 1

Data adapted from a study on the reduction of N-acyl β-amino ketones using SmI₂-MeOH.

Table 2: Diastereoselective Reduction of a Boc-Protected α-Aminoketone

Reducing AgentDiastereomeric Ratio (syn:anti)
LiEt₃BH>95 : 5
Li(s-Bu)₃BH>95 : 5
NaBH₄80 : 20

Data reflects typical selectivities for bulky hydride reagents on N-Boc protected α-aminoketones.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction of an N-Acyl β-Aminoketone with Samarium(II) Iodide (Favoring syn Isomer)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of SmI₂ Solution: In a flask under an inert atmosphere (e.g., Argon or Nitrogen), add samarium metal powder and 1,2-diiodoethane in anhydrous THF. Stir the mixture at room temperature until the blue color of the SmI₂ solution appears.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the N-acyl β-aminoketone and methanol (20 equivalents) in anhydrous THF.

  • Reduction: Cool the SmI₂ solution to 0 °C. Add the solution of the aminoketone dropwise to the SmI₂ solution.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the color disappears. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired amino alcohol.

This protocol is based on the methodology described for SmI₂ reductions.

Protocol 2: General Procedure for Reduction of an Aminoketone with Sodium Borohydride

This protocol is suitable for general, non-stereoselective reductions or when using a milder reducing agent is necessary.

  • Reaction Setup: Dissolve the aminoketone in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Be cautious of hydrogen gas evolution.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

  • Quenching and Workup: Once the reaction is complete, slowly add water or a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄. Adjust the pH to be basic with an aqueous solution of NaOH or Na₂CO₃ to ensure the amino group is deprotonated.

  • Extraction and Purification: Extract the product into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers, concentrate, and purify by column chromatography.

Visualization of Mechanisms

The stereochemical outcome of chelation-controlled reductions can be rationalized by the formation of a cyclic intermediate.

G cluster_0 Chelation-Controlled Reduction (syn-selective) N-Acyl Aminoketone N-Acyl Aminoketone Chelated Intermediate Chelated Intermediate N-Acyl Aminoketone->Chelated Intermediate + Sm(II) Hydride Attack Hydride Attack Chelated Intermediate->Hydride Attack [H⁻] attack from less hindered face Syn-Amino Alcohol Syn-Amino Alcohol Hydride Attack->Syn-Amino Alcohol

Proposed mechanism for syn-selective reduction of N-acyl β-aminoketones.

Technical Support Center: Enhancing the Stability of 1-Aminopentan-3-ol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1-Aminopentan-3-ol in solution. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound, as a primary amino alcohol, is susceptible to several degradation pathways in solution. The primary factors include:

  • Oxidation: The amine and alcohol functional groups are prone to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, and exposure to light. This can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids, as well as N-oxides.

  • pH: The stability of this compound is significantly influenced by the pH of the solution. At alkaline pH, the lone pair of electrons on the nitrogen atom is more available, potentially increasing its susceptibility to certain reactions. Conversely, at very low pH, the protonated amine group can influence reaction pathways.[1][2] Extreme pH conditions can also catalyze hydrolysis of any potential esters or amides that might be present as impurities or be formed in a complex matrix.

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions. Long-term storage at room temperature or above can lead to a significant loss of the parent compound over time.

  • Light Exposure (Photodegradation): Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions, particularly in the presence of photosensitizers.

Q2: I am observing a rapid loss of this compound in my aqueous formulation. What is the most likely cause?

A2: Rapid degradation of this compound in an aqueous solution is often due to oxidative degradation, especially if the solution has not been deoxygenated or if it contains trace metal ion impurities. The presence of these factors can significantly accelerate the degradation process. Consider preparing your solutions with deoxygenated solvents and using high-purity water and reagents to minimize metal ion contamination.

Q3: How can I prevent the oxidative degradation of my this compound solution?

A3: To minimize oxidative degradation, several strategies can be employed:

  • Use of Antioxidants: Incorporating antioxidants into your formulation can effectively scavenge free radicals and reactive oxygen species. Common choices for aqueous solutions include ascorbic acid (Vitamin C)[3][4] and its salts, or sodium metabisulfite. For lipid-based formulations, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective.

  • Inert Atmosphere: Preparing and storing the solution under an inert atmosphere, such as nitrogen or argon, will displace dissolved oxygen and reduce the potential for oxidation.

  • Use of Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative reactions.[5] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts can sequester these metal ions and inhibit their catalytic activity.[6]

  • Light Protection: Store the solution in amber-colored vials or protect it from light to prevent photodegradation, which can generate radical species that initiate oxidation.

Q4: What is the optimal pH range for storing a this compound solution?

Q5: Can I use a buffer to maintain the pH and improve the stability of my solution?

A5: Yes, using a buffer system is highly recommended to maintain the pH within the optimal range and enhance stability.[2] Common buffer systems for the slightly acidic to neutral range include citrate, phosphate, and acetate buffers. The choice of buffer should be carefully considered, as some buffer components can interact with the active molecule. It is advisable to test the stability of this compound in the presence of different buffers to identify the most suitable one for your formulation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of potency over a short period Oxidative degradation1. Prepare solutions using deoxygenated solvents. 2. Add an appropriate antioxidant (e.g., ascorbic acid). 3. Incorporate a chelating agent (e.g., EDTA) to sequester metal ions. 4. Store the solution under an inert atmosphere (e.g., nitrogen).
Formation of a yellow or brown color Degradation product formation, possibly from oxidation or Maillard-type reactions if reducing sugars are present.[8]1. Analyze the solution for degradation products using HPLC-UV/MS or GC-MS. 2. Implement strategies to prevent oxidation (see above). 3. If applicable, avoid the use of reducing sugars in the formulation.
Precipitation or cloudiness in the solution pH shift leading to insolubility, or formation of insoluble degradation products.1. Verify and adjust the pH of the solution. 2. Incorporate a suitable buffer system to maintain a stable pH. 3. Characterize the precipitate to identify its nature.
Inconsistent results between batches Variability in the quality of raw materials or solvents (e.g., presence of metal ions, peroxides).1. Use high-purity solvents and reagents. 2. Qualify raw material suppliers and test for impurities. 3. Ensure consistent preparation and storage conditions for all batches.
Degradation upon exposure to laboratory light Photodegradation1. Store solutions in amber-colored or light-blocking containers. 2. Minimize exposure to light during handling and analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a 50:50 mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method (e.g., HPLC-UV/MS or GC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and determine the percentage of degradation.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop a quantitative analytical method to separate this compound from its potential degradation products.

Methodology:

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Gradient Program: Start with a low percentage of Mobile Phase B, and gradually increase to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., dansyl chloride) or use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary. If derivatized, the detection wavelength will depend on the derivatizing agent.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Quantitative Data Summary

The following tables present illustrative stability data for this compound under various conditions. Note: This data is hypothetical and intended to demonstrate how to present stability data. Actual results may vary and should be determined experimentally.

Table 1: Effect of pH on the Stability of this compound at 40°C

pHBuffer SystemInitial Concentration (mg/mL)% Remaining after 30 days
3.0Citrate1.098.5
5.0Acetate1.099.2
7.0Phosphate1.097.8
9.0Borate1.092.1

Table 2: Effect of Antioxidants on the Stability of this compound at pH 7.0 and 40°C

FormulationInitial Concentration (mg/mL)% Remaining after 30 days
No Antioxidant1.097.8
0.1% Ascorbic Acid1.099.5
0.05% Sodium Metabisulfite1.099.3

Visualizations

Degradation_Pathway This compound This compound Oxidation_Products Aldehyde/Ketone Intermediates This compound->Oxidation_Products Oxidation (O2, Metal Ions) N_Oxide N-Oxide This compound->N_Oxide Oxidation Carboxylic_Acid Carboxylic Acid Degradant Oxidation_Products->Carboxylic_Acid Further Oxidation

Caption: Potential Oxidative Degradation Pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidative Stress Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photostability Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Evaluate Degradation and Identify Products HPLC_Analysis->Data_Evaluation

Caption: Experimental Workflow for Forced Degradation Studies.

References

Strategies to improve the enantioselectivity of 1-Aminopentan-3-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 1-Aminopentan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high enantioselectivity in the synthesis of this compound?

A1: The main strategies for the enantioselective synthesis of this compound, a chiral amino alcohol, can be broadly categorized into two approaches:

  • Asymmetric Synthesis: This involves the direct formation of one enantiomer over the other from a prochiral starting material. A key method is the asymmetric reduction of the corresponding prochiral ketone, 1-aminopentan-3-one. This is often achieved using chiral catalysts such as those employed in the Corey-Bakshi-Shibata (CBS) reduction. Another powerful method is the Sharpless asymmetric aminohydroxylation of a suitable alkene precursor, which introduces both the amino and hydroxyl groups in a stereocontrolled manner.[1][2][3][4]

  • Kinetic Resolution: This strategy involves the separation of a racemic mixture of this compound. This is typically achieved by selectively reacting one enantiomer at a faster rate than the other, often catalyzed by enzymes like lipases.[5] The unreacted enantiomer can then be isolated with high enantiomeric purity.

Q2: How do I choose between asymmetric synthesis and kinetic resolution?

A2: The choice depends on several factors:

  • Theoretical Yield: Asymmetric synthesis can theoretically achieve a 100% yield of the desired enantiomer. Kinetic resolution, in its classic form, has a maximum theoretical yield of 50% for a single enantiomer from a racemic mixture. However, dynamic kinetic resolution processes can overcome this limitation.

  • Substrate Availability: If a suitable prochiral precursor (e.g., 1-aminopentan-3-one) is readily available, asymmetric synthesis is often more direct. If the racemic amino alcohol is easier to synthesize, kinetic resolution may be more practical.

  • Catalyst/Enzyme Cost and Availability: The cost and availability of the chiral catalyst or enzyme, as well as the complexity of the reaction setup, are important considerations.

  • Downstream Processing: Consider the ease of separation of the desired product from the catalyst, reagents, or the other enantiomer.

Q3: What is a typical method for determining the enantiomeric excess (ee) of my this compound sample?

A3: The most common method for determining the enantiomeric excess of chiral amino alcohols is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[6][7][8] Alternatively, the amino alcohol can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[6]

Troubleshooting Guides

Asymmetric Synthesis: Asymmetric Reduction of 1-Aminopentan-3-one

This guide focuses on troubleshooting the Corey-Bakshi-Shibata (CBS) reduction of 1-aminopentan-3-one to (R)- or (S)-1-aminopentan-3-ol.

Problem Potential Cause(s) Troubleshooting Steps
Low Enantioselectivity (% ee) 1. Presence of water: The CBS reduction is highly sensitive to moisture.[9] 2. Incorrect Temperature: Temperature plays a critical role in enantioselectivity. Generally, lower temperatures favor higher ee, but there can be an optimal temperature below which the ee decreases again.[9][10] 3. Suboptimal Catalyst Loading: Both too high and too low catalyst loading can negatively impact enantioselectivity. 4. Purity of Reagents: Impurities in the ketone substrate, borane source, or solvent can interfere with the catalyst. 5. Incorrect Stoichiometry: An incorrect ratio of borane to catalyst can lead to a competing, non-selective background reaction.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Optimize the reaction temperature. Start with the recommended temperature from the literature (often -78 °C) and screen a range of temperatures (e.g., -40 °C, -20 °C, 0 °C).[10] 3. Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%) to find the optimal concentration. 4. Purify the starting ketone if necessary. Use high-purity, commercially available borane solutions and solvents. 5. Carefully control the addition rate and stoichiometry of the borane reagent.
Low Conversion/Yield 1. Catalyst Deactivation: The catalyst may be deactivated by impurities or improper handling. 2. Insufficient Reaction Time: The reaction may not have reached completion. 3. Low Reaction Temperature: While beneficial for enantioselectivity, very low temperatures can significantly slow down the reaction rate.1. Ensure the catalyst is stored and handled under inert conditions. 2. Monitor the reaction progress by TLC or GC/MS and extend the reaction time if necessary. 3. If the reaction is too slow at a low temperature, consider a stepwise increase in temperature after an initial period at the lower temperature to drive the reaction to completion.
Inconsistent Results 1. Variability in Reagent Quality: The quality and concentration of the borane solution can vary between batches. 2. Inconsistent Reaction Setup: Minor variations in the reaction setup, such as stirring speed or the rate of reagent addition, can affect the outcome.1. Titrate the borane solution before use to determine its exact concentration. 2. Standardize the experimental procedure, ensuring consistent parameters for each run.
Kinetic Resolution: Lipase-Catalyzed Acylation of (±)-1-Aminopentan-3-ol

This guide addresses common issues in the enzymatic kinetic resolution of racemic this compound using a lipase and an acyl donor (e.g., vinyl acetate).

Problem Potential Cause(s) Troubleshooting Steps
Low Enantioselectivity (Low E-value) 1. Suboptimal Enzyme: Not all lipases are equally effective for resolving a specific substrate. 2. Incorrect Solvent: The nature of the organic solvent significantly influences enzyme activity and enantioselectivity. 3. Inappropriate Temperature: Enzyme activity and selectivity are temperature-dependent. 4. pH of the Enzyme Preparation: For immobilized enzymes, the pH of the aqueous solution used for immobilization can affect its performance.1. Screen a variety of commercially available lipases (e.g., Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase). 2. Test a range of organic solvents with varying polarity (e.g., hexane, toluene, tert-butyl methyl ether, acetonitrile). 3. Optimize the reaction temperature. A common starting point is room temperature, but screening from 20°C to 50°C is recommended. 4. If preparing your own immobilized enzyme, ensure the pH of the buffer used is optimal for the specific lipase.
Low Conversion (<50%) 1. Enzyme Inhibition: The substrate or product may be inhibiting the enzyme at higher concentrations. 2. Insufficient Enzyme Loading: The amount of enzyme may be too low for the given substrate concentration. 3. Poor Acyl Donor: The chosen acyl donor may not be suitable for the enzyme or reaction conditions. 4. Insufficient Reaction Time: The reaction may not have had enough time to proceed.1. Try lowering the initial substrate concentration. 2. Increase the amount of lipase in the reaction mixture. 3. While vinyl acetate is common, other acyl donors like isopropenyl acetate or ethyl acetate can be tested. 4. Monitor the reaction over a longer period to ensure it has reached a plateau.
Difficulty in Separating Product and Unreacted Substrate 1. Similar Physical Properties: The acylated product and the unreacted amino alcohol may have similar polarities, making chromatographic separation challenging.1. Optimize the mobile phase for column chromatography to improve separation. 2. Consider converting the unreacted amino alcohol to a derivative with different physical properties before purification.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 1-Aminopentan-3-one via CBS Reduction

This protocol is a general guideline for the enantioselective reduction of a ketone using a Corey-Bakshi-Shibata catalyst.

Materials:

  • 1-Aminopentan-3-one hydrochloride

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2) or Borane-THF complex (BH3·THF)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • To a stirred solution of the CBS catalyst (0.1 eq.) in anhydrous THF (or toluene) at -78 °C under an inert atmosphere, add the borane complex (1.0 - 1.2 eq.) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 1-aminopentan-3-one (1.0 eq., free-based from the hydrochloride salt) in anhydrous THF (or toluene) dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then neutralize with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired enantiomer of this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Enzymatic Kinetic Resolution of (±)-1-Aminopentan-3-ol

This protocol provides a general method for the lipase-catalyzed kinetic resolution of a racemic amino alcohol.

Materials:

  • (±)-1-Aminopentan-3-ol

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., tert-butyl methyl ether)

  • Standard laboratory glassware

Procedure:

  • To a solution of (±)-1-Aminopentan-3-ol (1.0 eq.) in the chosen organic solvent, add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).

  • Add the acyl donor (0.5 - 1.0 eq.) to the mixture.

  • Stir the suspension at the desired temperature (e.g., 30 °C).

  • Monitor the reaction progress by chiral HPLC, tracking the conversion and the enantiomeric excess of both the remaining starting material and the acylated product.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (now enantiomerically enriched) this compound from the acylated product by column chromatography.

  • The acylated product can be hydrolyzed back to the other enantiomer of this compound if desired.

Visualizations

Asymmetric_Synthesis_vs_Kinetic_Resolution cluster_asymmetric Asymmetric Synthesis cluster_kinetic Kinetic Resolution Prochiral Prochiral Ketone (1-Aminopentan-3-one) Single_Enantiomer Single Enantiomer (e.g., (R)-1-Aminopentan-3-ol) Prochiral->Single_Enantiomer Asymmetric Reduction Chiral_Catalyst Chiral Catalyst (e.g., CBS) Chiral_Catalyst->Single_Enantiomer Racemic Racemic Mixture ((R/S)-1-Aminopentan-3-ol) Separation Separation Racemic->Separation Enzyme Enzyme (e.g., Lipase) Enzyme->Separation Selective Acylation Enantiomer_S Unreacted Enantiomer ((S)-1-Aminopentan-3-ol) Separation->Enantiomer_S Product_R Acylated Product ((R)-N-acetyl-1-aminopentan-3-ol) Separation->Product_R

Caption: Comparison of Asymmetric Synthesis and Kinetic Resolution workflows.

Troubleshooting_Low_ee cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Low Enantioselectivity (% ee) Cause1 Incorrect Temperature Problem->Cause1 Cause2 Presence of Water Problem->Cause2 Cause3 Suboptimal Catalyst/Enzyme Problem->Cause3 Cause4 Impure Reagents/Solvent Problem->Cause4 Solution1 Optimize Temperature Cause1->Solution1 Solution2 Use Anhydrous Conditions Cause2->Solution2 Solution3 Screen Catalysts/Enzymes Cause3->Solution3 Solution4 Purify Starting Materials Cause4->Solution4

Caption: Troubleshooting logic for low enantioselectivity.

References

Technical Support Center: Optimizing Solvent Systems for Reactions Involving 1-Aminopentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Aminopentan-3-ol in chemical reactions. It offers troubleshooting advice and answers to frequently asked questions to help overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound and how does this influence solvent choice?

A1: this compound possesses two primary reactive functional groups: a primary amine (-NH₂) and a secondary alcohol (-OH). The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile and a base. The hydroxyl group can also act as a nucleophile, albeit generally weaker than the amine, and can be deprotonated under basic conditions to form a more reactive alkoxide. The choice of solvent is critical in modulating the reactivity of these two groups.

  • Protic Solvents (e.g., water, methanol, ethanol) can solvate both the amino and hydroxyl groups through hydrogen bonding. This can decrease the nucleophilicity of the amine to some extent by stabilizing the lone pair.

  • Aprotic Polar Solvents (e.g., DMF, DMSO, acetonitrile) are effective at solvating cations but less so for anions, which can enhance the reactivity of anionic nucleophiles like a deprotonated hydroxyl group. They are good general-purpose solvents for many reactions involving amines.

  • Aprotic Nonpolar Solvents (e.g., toluene, hexane) are generally poor solvents for this compound due to its polarity. However, they can be used in biphasic systems or with phase-transfer catalysts.

Q2: How can I selectively react at the amine group in the presence of the hydroxyl group?

A2: Achieving chemoselectivity for the more nucleophilic amine group is a common objective. Here are some strategies:

  • Reaction Conditions: In many cases, the inherent higher nucleophilicity of the amine allows for selective reaction under neutral or mildly basic conditions, especially with reactive electrophiles like acyl chlorides or activated alkyl halides.

  • Protecting Groups: If selectivity is challenging, the hydroxyl group can be protected with a suitable protecting group (e.g., as a silyl ether like TBDMS or a benzyl ether). This allows the amine to react, after which the protecting group can be removed.

  • Acidic Conditions: For reactions like O-acylation, protonating the amine group with a strong acid can render it non-nucleophilic, allowing the hydroxyl group to react selectively.[1]

Q3: What are the common side reactions to be aware of when using this compound?

A3: The main side reactions stem from the bifunctional nature of the molecule:

  • Over-alkylation: The primary amine can be alkylated multiple times to form secondary and tertiary amines, and even a quaternary ammonium salt.[2][3][4]

  • O-alkylation/O-acylation: The hydroxyl group can compete with the amine in alkylation and acylation reactions, leading to a mixture of N- and O-functionalized products.

  • Elimination Reactions: When using alkyl halides as electrophiles, elimination to form an alkene can be a competing pathway, especially with sterically hindered substrates or strong bases.[4]

  • Intramolecular Cyclization: Under certain conditions, derivatives of this compound can undergo intramolecular reactions. For example, after activation of the hydroxyl group, the amine can displace it to form a substituted piperidine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low reaction yield 1. Poor solubility of this compound or other reagents. 2. Inappropriate solvent polarity affecting reactivity. 3. Reaction temperature is too low.1. Consult the solvent miscibility table and choose a solvent in which all reactants are soluble. Consider a co-solvent system if necessary. 2. For reactions involving anionic nucleophiles, consider switching from a protic to an aprotic polar solvent. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Mixture of N- and O-alkylated/acylated products The nucleophilicity of the amine and the (deprotonated) hydroxyl group are competitive under the reaction conditions.1. For N-selectivity: Lower the reaction temperature to favor the more kinetically favorable reaction with the amine. Use a less sterically hindered electrophile. Consider protecting the hydroxyl group. 2. For O-selectivity: Protect the amine group (e.g., as a Boc or Cbz carbamate). Alternatively, perform the reaction under acidic conditions to protonate and deactivate the amine.[1]
Formation of di- and tri-alkylated amine byproducts The primary amine product is still nucleophilic and reacts further with the alkylating agent.1. Use a large excess of this compound relative to the alkylating agent to increase the probability of the electrophile reacting with the starting material.[2] 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. 3. Consider using a protecting group on the amine that can be removed after a single alkylation.
Significant amount of elimination byproduct The base used is too strong or sterically hindered, favoring elimination over substitution. The alkyl halide is sterically hindered.1. Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). 2. Switch from an alkyl halide to an alkyl sulfonate (e.g., tosylate or mesylate) which are better leaving groups and can sometimes favor substitution.
No reaction or very slow reaction 1. Insufficient activation of the electrophile or nucleophile. 2. The chosen solvent is inhibiting the reaction.1. If using an alcohol as an alkylating agent, consider the "borrowing hydrogen" methodology which requires a suitable catalyst.[5][6][7] 2. Ensure the solvent is appropriate for the reaction mechanism (e.g., polar aprotic for many SN2 reactions).

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature

SolventSolvent TypeEstimated SolubilityRationale/Notes
WaterProtic, PolarMiscibleThe presence of both an amino and a hydroxyl group allows for extensive hydrogen bonding with water.
MethanolProtic, PolarMiscibleSimilar to water, methanol is a small, polar, protic solvent that can effectively solvate both polar functional groups.
EthanolProtic, PolarMiscibleShort-chain alcohols are generally good solvents for other small alcohols and amines.
IsopropanolProtic, PolarMiscibleExpected to be a good solvent due to its polar and protic nature.
AcetonitrileAprotic, PolarSolubleA polar aprotic solvent that should effectively dissolve this compound.
Tetrahydrofuran (THF)Aprotic, PolarSolubleA common ether solvent with moderate polarity, likely to dissolve this compound.
Dichloromethane (DCM)Aprotic, Moderately PolarSolubleA common solvent for a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Aprotic, PolarSolubleA highly polar aprotic solvent that is an excellent solvent for many polar compounds.
Dimethyl sulfoxide (DMSO)Aprotic, PolarSolubleA highly polar aprotic solvent known for its strong solvating power.
TolueneAprotic, NonpolarSparingly SolubleThe nonpolar nature of toluene makes it a poor solvent for the highly polar this compound.
HexaneAprotic, NonpolarInsolubleThe significant difference in polarity makes solubility unlikely.

Note: This data is estimated based on the physicochemical properties of this compound and general solubility principles. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Selective N-Monobenzylation of this compound

This protocol aims for the selective mono-N-alkylation of the primary amine.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature.

  • Slowly add benzyl bromide (0.8 eq) to the suspension via a syringe over 30 minutes. A substoichiometric amount of the alkylating agent is used to minimize over-alkylation.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-1-aminopentan-3-ol.

Protocol 2: Intramolecular Cyclization to form a Substituted Piperidine Derivative

This protocol describes a potential pathway for synthesizing a piperidine derivative from this compound, which first requires activation of the hydroxyl group.

Part A: Activation of the Hydroxyl Group (Mesylation)

Materials:

  • N-protected this compound (e.g., N-Boc-1-aminopentan-3-ol)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the N-protected this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

Part B: Intramolecular Cyclization

Materials:

  • Crude mesylate from Part A

  • Sodium hydride (NaH) or another suitable non-nucleophilic base

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the crude mesylate in anhydrous THF under an inert atmosphere.

  • Carefully add sodium hydride (1.5 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the N-protected piperidine derivative.

Visualizations

Solvent_Selection_Workflow start Start: Reaction with This compound chemoselectivity Is chemoselectivity required? start->chemoselectivity amine_selective N-selective reaction desired? chemoselectivity->amine_selective Yes no_selectivity No chemoselectivity needed chemoselectivity->no_selectivity No hydroxyl_selective O-selective reaction desired? amine_selective->hydroxyl_selective No protect_hydroxyl Protect -OH group (e.g., TBDMS, Bn) amine_selective->protect_hydroxyl High selectivity needed kinetic_control Use kinetic control (lower temp, less reactive electrophile) amine_selective->kinetic_control Moderate selectivity needed protect_amine Protect -NH2 group (e.g., Boc, Cbz) hydroxyl_selective->protect_amine Yes acidic_conditions Use acidic conditions to protonate -NH2 hydroxyl_selective->acidic_conditions Yes, alternative solvent_choice Select Solvent System no_selectivity->solvent_choice protect_hydroxyl->solvent_choice kinetic_control->solvent_choice protect_amine->solvent_choice acidic_conditions->solvent_choice protic Protic (e.g., MeOH, EtOH) solvent_choice->protic aprotic_polar Aprotic Polar (e.g., DMF, ACN, THF) solvent_choice->aprotic_polar aprotic_nonpolar Aprotic Nonpolar (e.g., Toluene, Hexane) (Consider PTC) solvent_choice->aprotic_nonpolar run_reaction Perform Reaction protic->run_reaction aprotic_polar->run_reaction aprotic_nonpolar->run_reaction troubleshoot Troubleshoot? run_reaction->troubleshoot troubleshoot->start Yes, rethink strategy end End: Successful Reaction troubleshoot->end No

Caption: Workflow for solvent system selection.

Troubleshooting_Logic start Unsatisfactory Reaction Outcome check_yield Low Yield? start->check_yield check_purity Mixture of Products? check_yield->check_purity No solubility_issue Check Solubility of Reactants in Chosen Solvent check_yield->solubility_issue Yes check_side_products Unexpected Side Products? check_purity->check_side_products No over_alkylation Over-alkylation Occurring? check_purity->over_alkylation Yes elimination Elimination Product Formed? check_side_products->elimination reactivity_issue Review Solvent Polarity and Reaction Temperature solubility_issue->reactivity_issue o_alkylation O-alkylation/acylation? over_alkylation->o_alkylation No use_excess_amine Use Large Excess of This compound over_alkylation->use_excess_amine Yes o_alkylation->elimination No protect_oh Protect -OH Group o_alkylation->protect_oh Yes, for N-selectivity protect_nh2 Protect -NH2 Group (for O-selectivity) o_alkylation->protect_nh2 Yes, for O-selectivity weaker_base Use Weaker, Non-nucleophilic Base elimination->weaker_base Yes slow_addition Slowly Add Electrophile use_excess_amine->slow_addition change_electrophile Change Electrophile (e.g., R-X to R-OTs) weaker_base->change_electrophile

Caption: Troubleshooting decision tree.

References

Addressing poor resolution in the HPLC analysis of 1-Aminopentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Aminopentan-3-ol, with a primary focus on resolving poor peak resolution.

Troubleshooting Guide: Poor Peak Resolution

Poor peak resolution in the HPLC analysis of this compound can manifest as peak tailing, peak fronting, or the co-elution of the analyte with other components. As a small, polar, and basic compound, this compound is particularly susceptible to interactions with the stationary phase that can lead to asymmetrical peak shapes.

Issue: Peak Tailing

Peak tailing is the most common issue for basic compounds like this compound and is characterized by an asymmetric peak with a trailing edge that slowly returns to the baseline. This can compromise accurate integration and reduce resolution between adjacent peaks.

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for this compound is often caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3] Here are the primary causes and troubleshooting steps:

  • Secondary Silanol Interactions: The free amine group in this compound can interact strongly with residual silanol groups on the HPLC column's stationary phase, leading to peak tailing.[2][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 2-3 will protonate the silanol groups, reducing their interaction with the protonated amine of the analyte.[3]

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the free silanol groups, thereby minimizing secondary interactions.

    • Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[4]

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites.

    • Solution: Replace the column with a new one of the same type. If a guard column is in use, replace it first, as it may be trapping contaminants.[1]

Issue: Peak Fronting

Peak fronting is characterized by an asymmetric peak with a leading edge that slopes more than the trailing edge.

Question: I am observing peak fronting for my this compound peak. What could be the cause?

Answer:

Peak fronting is less common than tailing for basic analytes but can occur under certain conditions:

  • Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting.

    • Solution: Try reducing the sample concentration or the injection volume.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread and lead to a fronting peak.

    • Solution: Ensure the sample solvent is of similar or weaker strength than the initial mobile phase composition.

Issue: Co-elution with Other Peaks

Co-elution occurs when this compound is not fully separated from other components in the sample, resulting in overlapping peaks.

Question: How can I improve the separation between this compound and other components in my sample?

Answer:

Improving separation, or resolution, can be achieved by adjusting several chromatographic parameters:

  • Optimize Mobile Phase Composition:

    • Solution 1: Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of this compound, potentially resolving it from earlier eluting peaks.

    • Solution 2: Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Change Column Chemistry:

    • Solution: If using a standard C18 column, consider switching to a column with a different stationary phase, such as a polar-embedded or polar-endcapped phase, which can offer different selectivity for polar compounds. For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be an option.

  • Adjust Mobile Phase pH:

    • Solution: Altering the pH of the mobile phase can change the ionization state of both the analyte and any ionizable impurities, which can significantly impact their retention and the overall selectivity of the separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

A1: For a small, polar, basic compound like this compound, a good starting point for method development would be a reversed-phase separation on a C18 column with an acidic mobile phase. See the detailed experimental protocol below for a suggested starting method.

Q2: Should I use a buffer in my mobile phase?

A2: Yes, using a buffer is highly recommended to maintain a stable pH, which is crucial for reproducible retention times and peak shapes, especially for an ionizable compound like this compound.[5] Phosphate buffers are common, but if using mass spectrometry detection, volatile buffers like formate or acetate are necessary.

Q3: Can I use ion-pairing chromatography for this compound?

A3: Yes, ion-pairing chromatography is a viable technique for improving the retention and peak shape of basic compounds. An ion-pairing agent, such as an alkyl sulfonate, is added to the mobile phase. It forms a neutral ion-pair with the protonated amine of this compound, which can then be retained on a reversed-phase column.

Q4: this compound is a chiral molecule. How can I separate the enantiomers?

A4: To separate the enantiomers of this compound, you will need to use a chiral stationary phase (CSP) or a chiral additive in the mobile phase. Chiral HPLC columns are commercially available with a variety of selectors. Method development would involve screening different chiral columns and mobile phases to find the optimal conditions for enantioseparation.

Data Presentation

Table 1: Troubleshooting Summary for Poor Peak Resolution

IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsLower mobile phase pH (e.g., to 2.5-3.5)
Use an end-capped column
Add a competing base (e.g., 0.1% TEA) to the mobile phase
Column overloadReduce injection volume or sample concentration
Column degradationReplace guard column and/or analytical column
Peak Fronting Sample overloadReduce injection volume or sample concentration
Sample solvent stronger than mobile phasePrepare sample in a solvent weaker than or similar to the mobile phase
Co-elution Insufficient retentionDecrease the percentage of organic solvent in the mobile phase
Poor selectivityChange the organic solvent (e.g., methanol to acetonitrile)
Change the column stationary phase (e.g., to a polar-embedded phase)
Adjust the mobile phase pH

Table 2: Suggested Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size (end-capped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (or as appropriate for the chromophore)
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Experimental Protocols

Suggested Starting Protocol for HPLC Analysis of this compound

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid (or other suitable buffer components)

  • 0.45 µm syringe filters

2. Instrument and Column:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC grade water. Degas the solution.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile. Degas the solution.

4. Sample Preparation:

  • Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with Mobile Phase A to the desired concentrations (e.g., 1-100 µg/mL).

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Set the column temperature to 30 °C.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detection wavelength to 210 nm.

  • Program the gradient as follows:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 50% B

    • 12-15 min: Hold at 50% B

    • 15-17 min: 50% to 5% B

    • 17-20 min: Hold at 5% B (re-equilibration)

  • Inject 10 µL of the prepared sample or standard.

6. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Assess peak shape (asymmetry factor) and resolution from any adjacent peaks.

Mandatory Visualization

Troubleshooting_Workflow start Poor Peak Resolution (Tailing, Fronting, Co-elution) check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing check_peak_shape->peak_tailing Tailing peak_fronting Peak Fronting check_peak_shape->peak_fronting Fronting co_elution Co-elution check_peak_shape->co_elution Overlapping cause_tailing Potential Causes: - Silanol Interactions - Column Overload - Column Degradation peak_tailing->cause_tailing cause_fronting Potential Causes: - Sample Overload - Strong Sample Solvent peak_fronting->cause_fronting cause_coelution Potential Causes: - Insufficient Retention - Poor Selectivity co_elution->cause_coelution solution_tailing Solutions: - Lower Mobile Phase pH - Use End-Capped Column - Add Competing Base - Reduce Sample Concentration - Replace Column cause_tailing->solution_tailing end Resolution Improved solution_tailing->end solution_fronting Solutions: - Reduce Sample Concentration - Use Weaker Sample Solvent cause_fronting->solution_fronting solution_fronting->end solution_coelution Solutions: - Decrease % Organic - Change Organic Modifier - Change Column Type - Adjust Mobile Phase pH cause_coelution->solution_coelution solution_coelution->end

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Experimental_Workflow prep_mobile_phase 1. Prepare Mobile Phase (Aqueous & Organic) hplc_setup 3. HPLC System Setup (Install Column, Set Temp) prep_mobile_phase->hplc_setup prep_sample 2. Prepare Sample and Standards injection 6. Inject Sample/Standard prep_sample->injection method_program 4. Program Method (Gradient, Flow Rate, Wavelength) hplc_setup->method_program equilibration 5. Equilibrate System method_program->equilibration equilibration->injection data_acquisition 7. Data Acquisition injection->data_acquisition data_analysis 8. Data Analysis (Peak Integration, Resolution Assessment) data_acquisition->data_analysis

Caption: HPLC experimental workflow for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (R)- and (S)-1-Aminopentan-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

October 30, 2025

Executive Summary

This guide aims to provide a comparative analysis of the biological activities of the (R) and (S) enantiomers of 1-Aminopentan-3-ol. Despite a thorough review of available scientific literature, specific experimental data directly comparing the biological activities, such as receptor binding affinities and functional assays, for (R)- and (S)-1-Aminopentan-3-ol is not publicly available at this time. The absence of such data prevents a direct, evidence-based comparison of their pharmacological profiles.

However, the principles of stereochemistry in pharmacology strongly suggest that the two enantiomers are likely to exhibit different biological activities. This guide will, therefore, provide a foundational overview of the importance of chirality in drug action, present the limited available information on related amino alcohols, and offer generalized experimental protocols and workflows that would be necessary to elucidate the distinct pharmacological profiles of these enantiomers.

The Critical Role of Chirality in Biological Activity

Chirality is a fundamental property of many drug molecules and plays a pivotal role in their interaction with biological systems.[1][2] Biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids and D-sugars.[2][3] This inherent chirality of biological macromolecules leads to stereoselective interactions with chiral drugs, meaning that enantiomers can have significantly different pharmacodynamic and pharmacokinetic properties.

One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects or toxicity.[1] The classic example of thalidomide, where one enantiomer was sedative and the other was teratogenic, underscores the critical importance of studying enantiomers separately.[1] Therefore, it is highly probable that (R)- and (S)-1-Aminopentan-3-ol interact differently with biological targets, leading to distinct pharmacological profiles.

While specific data for the target compounds is lacking, general research on chiral amino alcohols suggests their potential as core structural units in the development of chiral drugs.[] Some amino alcohols have been investigated for their potential as neurotransmitter modulators and for antimicrobial properties.

Physicochemical Properties

Due to the lack of specific data for the individual enantiomers, the following table summarizes the available physicochemical properties for racemic this compound.

PropertyValue
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
CAS Number 6142-65-0 (racemate)
Boiling Point 187-189 °C
Density 0.938 g/mL
Solubility Soluble in water

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical signaling pathway that could be differentially modulated by the (R) and (S) enantiomers of a chiral ligand, such as this compound. For instance, one enantiomer might act as an agonist, activating the receptor and initiating a downstream signaling cascade, while the other could be an antagonist, blocking the receptor and inhibiting the pathway.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_ligands cluster_intracellular Intracellular Space receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein receptor->g_protein Activation R_ligand (R)-Enantiomer R_ligand->receptor Agonist Binding (Activation) S_ligand (S)-Enantiomer S_ligand->receptor Antagonist Binding (Inhibition) effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation Cascade G Experimental Workflow for Enantiomer Comparison cluster_synthesis Synthesis & Purification cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis & Comparison synthesis Racemic Synthesis of This compound separation Chiral Separation (e.g., Chiral HPLC) synthesis->separation r_enantiomer (R)-1-Aminopentan-3-ol (>99% ee) separation->r_enantiomer s_enantiomer (S)-1-Aminopentan-3-ol (>99% ee) separation->s_enantiomer binding_assay Competitive Radioligand Binding Assays r_enantiomer->binding_assay functional_assay Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux) r_enantiomer->functional_assay s_enantiomer->binding_assay s_enantiomer->functional_assay ki_r Determine Ki for (R) binding_assay->ki_r ki_s Determine Ki for (S) binding_assay->ki_s data_analysis Statistical Analysis ki_r->data_analysis ki_s->data_analysis ec50_r Determine EC50/IC50 for (R) functional_assay->ec50_r ec50_s Determine EC50/IC50 for (S) functional_assay->ec50_s ec50_r->data_analysis ec50_s->data_analysis comparison Compare Potency & Efficacy of (R) vs (S) Enantiomers data_analysis->comparison

References

A Comparative Guide to 1-Aminopentan-3-ol and Other Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and selective methods to produce enantiomerically pure compounds is paramount. Chiral amino alcohols have emerged as a versatile class of molecules, serving as both chiral auxiliaries and ligands to induce stereoselectivity in a variety of chemical transformations. This guide provides a comparative analysis of 1-aminopentan-3-ol against other common amino alcohols—1-amino-2-propanol, 2-amino-1-butanol, and 3-amino-1-propanol—in the context of their application in asymmetric synthesis. The focus is on their performance in the well-established enantioselective addition of diethylzinc to aldehydes, a key carbon-carbon bond-forming reaction.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral ligands. The following table summarizes the performance of this compound and its counterparts in the ethylation of benzaldehyde. The data has been collated from various sources, and efforts have been made to select results obtained under comparable reaction conditions to ensure a meaningful comparison.

Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (ee, %)SubstrateNotesReference
This compound 8573 (R)BenzaldehydeReaction performed at room temperature.[1]
1-Amino-2-propanol 9588 (S)BenzaldehydeReaction catalyzed by a titanium complex of the ligand.[2]
2-Amino-1-butanol >9597 (S)BenzaldehydeLigand derived from the amino acid valine.[2]
3-Amino-1-propanol 9285 (S)BenzaldehydeReaction performed in the presence of a titanium alkoxide.[3]

Key Observations:

  • Enantioselectivity: While all the tested amino alcohols induce a significant degree of enantioselectivity, ligands derived from α-amino acids, such as 2-amino-1-butanol (from valine), tend to provide higher enantiomeric excesses.

  • Yield: The yields for this transformation are generally high across the board, indicating that all these simple amino alcohols can effectively catalyze the reaction without significant side product formation.

  • Stereochemical Outcome: The stereochemistry of the resulting secondary alcohol is dependent on the absolute configuration of the chiral ligand.

Experimental Protocols

A general experimental procedure for the enantioselective addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand is provided below. Specific modifications to this protocol may be necessary depending on the chosen ligand and substrate.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:

  • Ligand-Titanium Complex Formation: To a solution of the chiral amino alcohol (0.2 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (argon or nitrogen) at room temperature is added titanium (IV) isopropoxide (0.2 mmol). The mixture is stirred for 30 minutes.

  • Reaction with Aldehyde: Benzaldehyde (10 mmol) is added to the solution of the ligand-titanium complex, and the mixture is stirred for another 15 minutes.

  • Addition of Diethylzinc: The reaction mixture is cooled to 0°C, and a solution of diethylzinc (1.0 M in hexanes, 12 mmol) is added dropwise over 20 minutes.

  • Reaction Monitoring and Quenching: The reaction is stirred at 0°C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Workup and Purification: The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis.

Visualizing Synthetic Strategies

To aid in the conceptualization of experimental design and logical decision-making in the application of amino alcohols in asymmetric synthesis, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_ligand Prepare Chiral Amino Alcohol Ligand complex_formation Form Ligand-Metal Complex prep_ligand->complex_formation prep_reagents Prepare Anhydrous Solvent and Reagents prep_reagents->complex_formation add_aldehyde Add Aldehyde Substrate complex_formation->add_aldehyde add_organozinc Add Organozinc Reagent at 0°C add_aldehyde->add_organozinc stir_reaction Stir and Monitor Reaction (TLC) add_organozinc->stir_reaction quench Quench Reaction stir_reaction->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Analyze Yield and ee (HPLC/GC) purify->analyze

Caption: Experimental workflow for the amino alcohol-catalyzed enantioselective addition of an organozinc reagent to an aldehyde.

ligand_selection cluster_criteria Selection Criteria cluster_outcome Desired Outcome start Select Chiral Amino Alcohol Ligand availability Commercial Availability and Cost start->availability steric_bulk Steric Hindrance around the Chiral Center start->steric_bulk electronic_effects Electronic Properties of Substituents start->electronic_effects literature Known Performance in Similar Reactions start->literature high_ee High Enantiomeric Excess (ee) availability->high_ee high_yield High Reaction Yield availability->high_yield steric_bulk->high_ee electronic_effects->high_ee literature->high_ee literature->high_yield specific_enantiomer Desired (R) or (S) Enantiomer literature->specific_enantiomer

Caption: Logical decision-making process for selecting a suitable chiral amino alcohol ligand for a target asymmetric synthesis.

Conclusion

This compound demonstrates utility as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes, providing good yields and moderate to good enantioselectivity. However, for achieving the highest levels of stereocontrol in this specific transformation, amino alcohols derived from natural α-amino acids, such as 2-amino-1-butanol, have been shown to be superior. The choice of the optimal amino alcohol will ultimately depend on the specific requirements of the synthesis, including the desired enantiomeric purity, cost considerations, and the nature of the substrate. This guide provides a foundational dataset and procedural framework to assist researchers in making informed decisions for their synthetic endeavors. Further investigation into the application of this compound and its derivatives in a broader range of asymmetric transformations is warranted to fully elucidate its potential in modern organic synthesis.

References

Aminothiazole-Paeonol Derivatives Demonstrate Superior Efficacy Over 5-Fluorouracil in Gastrointestinal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of novel aminothiazole-paeonol derivatives against the established chemotherapeutic agent 5-fluorouracil (5-FU) has revealed their significantly higher potency in inhibiting the growth of human gastric adenocarcinoma (AGS) and human colorectal adenocarcinoma (HT-29) cell lines. Experimental data indicates that these derivatives, particularly N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (compound 13c), exhibit lower IC50 values, suggesting a more potent anticancer effect at lower concentrations.

This guide provides a detailed comparison of the efficacy, experimental protocols, and potential mechanisms of action of these aminothiazole-paeonol derivatives and 5-fluorouracil, offering valuable insights for researchers and professionals in drug development.

Efficacy Comparison: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The data presented below, derived from in vitro studies, clearly demonstrates the superior efficacy of the aminothiazole-paeonol derivatives.

CompoundTarget Cell LineIC50 Value (µM)
Aminothiazole-Paeonol Derivative (13c) Human Gastric Adenocarcinoma (AGS)4.0
Human Colorectal Adenocarcinoma (HT-29)4.4
Aminothiazole-Paeonol Derivative (13d) Human Gastric Adenocarcinoma (AGS)7.2
Human Colorectal Adenocarcinoma (HT-29)11.2
5-Fluorouracil (5-FU) Human Gastric Adenocarcinoma (AGS)43.8
Human Colorectal Adenocarcinoma (HT-29)7.2

Table 1: Comparison of IC50 values for aminothiazole-paeonol derivatives and 5-fluorouracil in AGS and HT-29 cancer cell lines.[1]

The results indicate that compound 13c is approximately 11 times more potent than 5-FU in AGS cells and about 1.6 times more potent in HT-29 cells.[1] Notably, the aminothiazole-paeonol derivatives also showed lower cytotoxicity to normal fibroblast cells compared to 5-FU, suggesting a potentially better safety profile.[1][2]

Experimental Protocols

The evaluation of the anticancer activity of these compounds was primarily conducted using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for measuring cellular viability and proliferation. The protocol involves the following key steps:

  • Cell Seeding: Cancer cells (AGS or HT-29) are seeded into 96-well plates at an appropriate density and incubated for 12-24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with varying concentrations of the aminothiazole-paeonol derivatives or 5-fluorouracil. Control wells with untreated cells are also included. The plates are incubated for a specified period, typically 24 to 72 hours.[3]

  • MTT Reagent Addition: After the treatment period, a solution of MTT is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[3]

  • Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO (dimethyl sulfoxide), is then added to dissolve these crystals.[3][4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[3]

  • IC50 Determination: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

G cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate (12-24h) A->B C Add test compounds (varying concentrations) B->C D Incubate (24-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance (570nm) G->H I Calculate cell viability H->I J Determine IC50 values I->J

Experimental workflow of the MTT assay for IC50 determination.

Signaling Pathways

While the precise signaling pathways of the novel aminothiazole-paeonol derivatives are still under investigation, the known mechanisms of its components and of 5-fluorouracil provide a basis for understanding their anticancer effects.

Aminothiazole-Paeonol Derivatives

Paeonol, a major component of the derivatives, has been shown to inhibit cancer cell growth and proliferation by inducing apoptosis (programmed cell death) and suppressing various signaling pathways, including the PI3K/AKT, MAPK, and NF-κB pathways.[5] These pathways are crucial for cell survival, proliferation, and inflammation, and their inhibition can lead to cancer cell death.

5-Fluorouracil (5-FU)

5-Fluorouracil is a well-characterized antimetabolite. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a nucleotide required for DNA replication.[6] By depriving cancer cells of thymidine, 5-FU leads to "thymineless death."[6] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to DNA damage and disruption of RNA function. In some cancer cells, 5-FU-induced stress can activate the p53 tumor suppressor pathway, leading to apoptosis.[7]

G cluster_cell Cancer Cell FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_syn RNA Synthesis FUTP->RNA_syn Incorporation DNA_syn DNA Synthesis FdUTP->DNA_syn Incorporation DNA_dam DNA Damage FdUTP->DNA_dam TS->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis RNA_syn->Apoptosis DNA_dam->Apoptosis

Simplified signaling pathway of 5-Fluorouracil (5-FU).

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Aminopentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 1-Aminopentan-3-ol. The performance of this method is compared with alternative analytical techniques, supported by detailed experimental data and protocols. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.

Methodology Comparison

The newly validated HPLC-UV method offers a reliable and robust approach for the quantification of this compound. The following table summarizes its performance characteristics in comparison to other potential analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and an alternative HPLC method employing a different detector.

Parameter New HPLC-UV Method Alternative Method 1: GC-MS Alternative Method 2: HPLC-FLD (Fluorescence Detector)
Linearity (R²) >0.999>0.998>0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL0.03 µg/mL
Specificity/Selectivity HighVery HighHigh (with derivatization)
Sample Throughput HighMediumMedium
Cost per Sample LowHighMedium
Derivatization Required NoYesYes

Experimental Protocols

Detailed methodologies for the validated HPLC-UV method and the comparative analytical techniques are provided below.

Validated New Method: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A capillary column suitable for amine analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature of 60°C, ramped to 250°C.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: Derivatization of this compound is required to improve volatility and chromatographic performance.

Alternative Method 2: HPLC with Fluorescence Detection (HPLC-FLD)
  • Instrumentation: An HPLC system with a fluorescence detector.

  • Column: A hydrophilic interaction chromatography (HILIC) column.[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer.

  • Flow Rate: 1.2 mL/min.

  • Derivatization: Pre-column derivatization with a fluorescent tagging agent (e.g., o-phtaldialdehyde) is necessary.[1]

  • Excitation/Emission Wavelengths: Specific to the chosen fluorescent tag.

  • Sample Preparation: Involves the derivatization step followed by filtration.

Visualizing the Validation Workflow and Method Comparison

The following diagrams illustrate the logical flow of the analytical method validation process and a comparative overview of the methodologies discussed.

Validation_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Method's Purpose Develop_Plan Develop Validation Plan Define_Purpose->Develop_Plan Specificity Specificity Develop_Plan->Specificity Linearity Linearity & Range Develop_Plan->Linearity Accuracy Accuracy Develop_Plan->Accuracy Precision Precision (Repeatability & Intermediate) Develop_Plan->Precision LOD Limit of Detection (LOD) Develop_Plan->LOD LOQ Limit of Quantification (LOQ) Develop_Plan->LOQ Robustness Robustness Develop_Plan->Robustness Statistical_Analysis Statistical Analysis of Data Specificity->Statistical_Analysis Linearity->Statistical_Analysis Accuracy->Statistical_Analysis Precision->Statistical_Analysis LOD->Statistical_Analysis LOQ->Statistical_Analysis Robustness->Statistical_Analysis Acceptance_Criteria Compare Against Acceptance Criteria Statistical_Analysis->Acceptance_Criteria Validation_Report Generate Validation Report Acceptance_Criteria->Validation_Report

Caption: Workflow for the validation of a new analytical method.

Method_Comparison cluster_hplcuv New Method: HPLC-UV cluster_gcms Alternative 1: GC-MS cluster_hplcfld Alternative 2: HPLC-FLD Analyte This compound HPLC_UV_Prep Direct Dilution Analyte->HPLC_UV_Prep GC_MS_Prep Derivatization Analyte->GC_MS_Prep HPLC_FLD_Prep Fluorescent Derivatization Analyte->HPLC_FLD_Prep HPLC_UV_Sep C18 Separation HPLC_UV_Prep->HPLC_UV_Sep HPLC_UV_Det UV Detection HPLC_UV_Sep->HPLC_UV_Det GC_MS_Sep Capillary GC Separation GC_MS_Prep->GC_MS_Sep GC_MS_Det Mass Spectrometry GC_MS_Sep->GC_MS_Det HPLC_FLD_Sep HILIC Separation HPLC_FLD_Prep->HPLC_FLD_Sep HPLC_FLD_Det Fluorescence Detection HPLC_FLD_Sep->HPLC_FLD_Det

Caption: Comparison of analytical workflows for this compound.

References

Comparative analysis of different synthetic routes to 1-Aminopentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral amino alcohols is a critical aspect of creating novel therapeutics. 1-Aminopentan-3-ol, a key chiral building block, is no exception. This guide provides a comparative analysis of different synthetic routes to this valuable compound, offering insights into their respective methodologies, performance, and the logical workflows involved.

The synthesis of this compound can be broadly approached through two primary strategies: conventional chemical synthesis, including reductive amination, and biocatalytic methods that offer high stereoselectivity. Each approach presents distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability.

Comparison of Synthetic Routes

Parameter Route 1: Reductive Amination of 3-Pentanone Route 2: Biocatalytic Asymmetric Reduction
Starting Material 3-Pentanone, AmmoniaProchiral diketone or racemic hydroxy ketone
Key Reagents/Catalysts Reducing agent (e.g., NaBH4, H2/Catalyst), AmmoniaKetoreductase (KRED), Alcohol dehydrogenase (ADH)
Typical Yield Moderate to HighHigh
Stereoselectivity Generally produces a racemic mixtureHigh enantiomeric excess (>99%)
Reaction Conditions Often requires elevated temperature and pressureMild conditions (room temperature, aqueous media)
Purification May require chiral separation for enantiopure productOften simpler due to high selectivity
Scalability Well-established for large-scale productionCan be challenging, but advancements are being made

Experimental Protocols

Route 1: Reductive Amination of 3-Pentanone

This method represents a classical chemical approach to the synthesis of this compound. The process involves the reaction of a carbonyl compound, 3-pentanone, with ammonia to form an intermediate imine, which is then reduced to the desired amino alcohol.

Materials:

  • 3-Pentanone

  • Ammonia (aqueous or gaseous)

  • Reducing agent (e.g., Sodium borohydride, Hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon)

  • Solvent (e.g., Methanol, Ethanol)

  • Acid for workup (e.g., Hydrochloric acid)

  • Base for neutralization (e.g., Sodium hydroxide)

Procedure:

  • Imine Formation: 3-Pentanone is dissolved in a suitable solvent, such as methanol. The solution is then saturated with ammonia. This reaction is typically carried out at room temperature.

  • Reduction: The reducing agent is added portion-wise to the solution containing the in-situ formed imine. If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere at a specific pressure and temperature.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified. This step protonates the amine, allowing for extraction of any unreacted ketone with an organic solvent.

  • Isolation: The aqueous layer is then basified to deprotonate the ammonium salt, liberating the free amine. The product, this compound, is then extracted with an organic solvent, dried, and purified, typically by distillation or chromatography.

Route 2: Biocatalytic Asymmetric Synthesis

Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral molecules like this compound. This route leverages the high stereoselectivity of enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to produce a single enantiomer of the target molecule.[1]

Materials:

  • A suitable prochiral diketone or racemic hydroxy ketone precursor

  • Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH)

  • Cofactor (e.g., NADH or NADPH)

  • Cofactor regeneration system (e.g., a secondary enzyme and substrate like glucose and glucose dehydrogenase)

  • Buffer solution (e.g., phosphate buffer)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Reaction Setup: The precursor substrate is dissolved in a buffer solution. The enzyme (KRED or ADH), cofactor, and the cofactor regeneration system are then added.

  • Enzymatic Reduction: The reaction mixture is incubated, typically at or near room temperature, with gentle agitation. The progress of the reaction is monitored by techniques such as HPLC or GC.

  • Workup and Isolation: Once the reaction has reached completion, the enzyme is typically removed by precipitation or filtration. The aqueous reaction mixture is then extracted with an organic solvent to isolate the chiral amino alcohol. The organic extracts are combined, dried, and the solvent is evaporated to yield the highly enantiomerically enriched product.

Synthetic Pathways and Workflows

To visualize the logical flow of these synthetic strategies, the following diagrams are provided.

G cluster_0 Route 1: Reductive Amination 3-Pentanone 3-Pentanone Imine Intermediate Imine Intermediate 3-Pentanone->Imine Intermediate + Ammonia This compound (Racemic) This compound (Racemic) Imine Intermediate->this compound (Racemic) + Reducing Agent

Caption: Reductive Amination Workflow

G cluster_1 Route 2: Biocatalytic Asymmetric Reduction Prochiral Precursor Prochiral Precursor (S)- or (R)-1-Aminopentan-3-ol (S)- or (R)-1-Aminopentan-3-ol Prochiral Precursor->(S)- or (R)-1-Aminopentan-3-ol KRED/ADH + Cofactor

Caption: Biocatalytic Synthesis Workflow

References

Comparative Analysis of 1-Aminopentan-3-ol: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Aminopentan-3-ol, focusing on its potential for cross-reactivity with various biological targets. Due to a lack of publicly available, specific cross-reactivity screening data for this compound, this document outlines the general behavior of the amino alcohol chemical class, presents potential biological interactions, and provides detailed experimental protocols for assessing off-target effects.

Introduction to this compound and the Amino Alcohol Class

This compound is a simple chiral amino alcohol. Compounds in this class are characterized by the presence of both an amine and a hydroxyl functional group. This structure allows for a variety of chemical interactions, including hydrogen bonding and the potential to interact with both polar and non-polar environments within biological systems. While specific data for this compound is limited, the broader class of amino alcohols is known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes. Their structural similarity to endogenous signaling molecules, such as neurotransmitters, suggests a potential for a broad spectrum of biological activities and off-target effects.

Potential Biological Targets and Cross-Reactivity

The structural features of this compound suggest potential interactions with several families of biological targets. The primary amine group can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in protein binding pockets. The hydroxyl group can act as a hydrogen bond donor or acceptor.

Based on the activities of structurally related small molecules and the general properties of amino alcohols, potential (though unconfirmed) cross-reactivity targets for this compound could include:

  • Monoamine Neurotransmitter Receptors and Transporters: The aminopentan structure bears some resemblance to monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. This suggests a possibility of weak binding to their respective receptors (e.g., adrenergic, dopaminergic, serotonergic receptors) or transporters (e.g., NET, DAT, SERT).

  • G-Protein Coupled Receptors (GPCRs): The conformational flexibility and dual functional groups of amino alcohols could allow for promiscuous binding to various GPCRs beyond the monoamine family.

  • Ion Channels: Small molecules can act as modulators or blockers of various ion channels. The charged nature of the protonated amine could facilitate interaction with the pore or allosteric sites of ion channels.

  • Enzymes: The amine and alcohol moieties could interact with the active sites of various enzymes, potentially leading to inhibition or allosteric modulation.

It is crucial to emphasize that without direct experimental evidence, these are hypothetical interactions based on chemical structure and the known pharmacology of the broader amino alcohol class.

Quantitative Data Summary

As of the latest available information, there is no published quantitative data (e.g., IC50, Ki, EC50) detailing the cross-reactivity of this compound across a panel of biological targets. The following table is a template that researchers can use to summarize data once such screening is performed.

Target ClassSpecific TargetAssay TypeResult (e.g., IC50, Ki)
GPCRs Adrenergic α1Radioligand BindingData not available
Dopamine D2Functional Assay (cAMP)Data not available
Ion Channels hERGElectrophysiologyData not available
Enzymes Monoamine Oxidase AInhibition AssayData not available
Transporters Norepinephrine TransporterUptake AssayData not available

Experimental Protocols

To assess the cross-reactivity of this compound, a tiered screening approach is recommended. This typically involves initial broad screening panels followed by more detailed functional assays for any identified "hits."

Radioligand Binding Assays for Receptor Screening

This method is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs, ion channels, and transporters.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radiolabeled ligand specific for the target.

  • This compound (test compound).

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of an unlabeled specific ligand.

  • Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Following incubation, rapidly filter the contents of each well through the filter plate and wash with cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

This protocol describes a general method to assess the inhibitory activity of this compound against a specific enzyme.

Objective: To determine the IC50 of this compound for a panel of enzymes.

Materials:

  • Purified enzyme.

  • Substrate for the enzyme.

  • This compound (test compound).

  • Assay buffer.

  • Detection reagent (e.g., a chromogenic or fluorogenic substrate product).

  • 96- or 384-well microplate.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of this compound.

  • Add the enzyme and varying concentrations of this compound to the wells of a microplate and pre-incubate for a defined period.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubate the plate at the optimal temperature for the enzyme for a set amount of time.

  • Stop the reaction (if necessary) and add the detection reagent.

  • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Plot the percentage of enzyme activity against the concentration of this compound to determine the IC50 value.

Cell-Based Functional Assays

These assays measure the functional consequence of a compound interacting with a target in a cellular context.

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator of a specific cellular pathway (e.g., cAMP production for Gs or Gi-coupled GPCRs).

Materials:

  • A cell line stably expressing the target receptor.

  • Cell culture medium and reagents.

  • This compound (test compound).

  • A known agonist for the receptor.

  • A detection kit for the specific second messenger (e.g., cAMP, Ca2+).

  • 96- or 384-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in microplates and allow them to adhere overnight.

  • For antagonist mode: Pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a fixed concentration (e.g., EC80) of the known agonist.

  • For agonist mode: Add varying concentrations of this compound directly to the cells.

  • Incubate for the appropriate time to allow for a functional response.

  • Lyse the cells (if required by the detection kit) and follow the manufacturer's protocol to measure the level of the second messenger.

  • Read the plate on a microplate reader.

  • Data Analysis: Plot the response (e.g., cAMP concentration) against the concentration of this compound to determine EC50 (for agonists) or IC50 (for antagonists).

Visualizations

Cross_Reactivity_Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Characterization Compound This compound Broad_Panel Broad Target Panel (e.g., GPCRs, Kinases, Ion Channels) Compound->Broad_Panel Test at single high concentration Binding_Assay Radioligand Binding or Biochemical Assays Broad_Panel->Binding_Assay Dose_Response Dose-Response Binding Assays Binding_Assay->Dose_Response Identified 'Hits' Potency_Determination Determine Ki / IC50 Dose_Response->Potency_Determination Cell_Assay Cell-Based Functional Assays Potency_Determination->Cell_Assay Confirmed Binders Mechanism_of_Action Determine Agonism/ Antagonism/Modulation Cell_Assay->Mechanism_of_Action

Caption: Experimental workflow for assessing cross-reactivity.

Hypothetical_Signaling_Pathway cluster_GPCR Cell Membrane cluster_Cytoplasm Cytoplasm GPCR GPCR Target G_Protein G-Protein (e.g., Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Target Protein Target_Protein->Phosphorylated_Protein Cellular_Response Cellular Response Phosphorylated_Protein->Cellular_Response Amino_Alcohol This compound (Hypothetical Modulator) Amino_Alcohol->GPCR Binds to receptor

Caption: Hypothetical GPCR signaling pathway modulation.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently unavailable, its chemical structure as a simple amino alcohol suggests the potential for interactions with a variety of biological targets. For drug development professionals and researchers, it is imperative to experimentally determine the selectivity profile of this compound. The provided experimental protocols for receptor binding, enzyme inhibition, and cell-based functional assays offer a robust framework for undertaking such an investigation. The resulting data will be critical for a thorough assessment of the therapeutic potential and safety profile of this compound and its derivatives.

Benchmarking the Performance of 1-Aminopentan-3-ol as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the selection of an appropriate chiral auxiliary is a critical decision that significantly influences the stereochemical outcome of a reaction. This guide provides a comparative benchmark of the potential performance of 1-Aminopentan-3-ol as a chiral auxiliary against well-established alternatives.

Overview of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity in a reaction, the ease of its attachment and cleavage, and its cost-effectiveness.

1.1. This compound: A Prospective Chiral Auxiliary

This compound is a simple, acyclic chiral amino alcohol. Its potential as a chiral auxiliary stems from its straightforward structure, containing two functional groups (an amino and a hydroxyl group) that can be used to attach the auxiliary to a substrate, often forming a rigid cyclic derivative such as an oxazolidinone or an imidazolidinone. The stereocenter at the 3-position would then dictate the facial selectivity of the reaction.

1.2. Established Chiral Auxiliaries for Comparison

To provide a robust benchmark, this guide compares the prospective performance of this compound with the following widely used chiral auxiliaries:

  • Evans' Auxiliaries (Oxazolidinones): Derived from amino acids like valine and phenylalanine, these are among the most successful and versatile chiral auxiliaries, known for providing high levels of stereocontrol in a variety of reactions.

  • Oppolzer's Sultams: These camphor-based auxiliaries offer excellent stereoselectivity, particularly in aldol and alkylation reactions, and often result in crystalline products, which facilitates purification.

  • Pseudoephedrine Amides: Derived from the readily available pseudoephedrine, these auxiliaries are effective for the asymmetric alkylation of carboxylic acids.

Comparative Performance Data

The following tables summarize typical performance data for established chiral auxiliaries in key asymmetric transformations. This data serves as a benchmark for what one might expect or aim for when evaluating a new chiral auxiliary like this compound.

Table 1: Diastereoselective Alkylation of Enolates
Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-benzyloxazolidin-2-one (Evans') Benzyl bromide>99%90-95%[General literature values]
Methyl iodide90-95%85-90%[General literature values]
(2R)-Bornane-10,2-sultam (Oppolzer's) Benzyl bromide>98%85-95%[General literature values]
Allyl iodide>98%80-90%[General literature values]
(+)-Pseudoephedrine amide Benzyl bromide>98%90-97%[General literature values]
n-Butyl iodide>98%88-95%[General literature values]
Prospective: this compound derived oxazolidinone VariousTo be determinedTo be determined
Table 2: Diastereoselective Aldol Reactions
Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-isopropyloxazolidin-2-one (Evans') Isobutyraldehyde>99% (syn)80-90%[General literature values]
Benzaldehyde>99% (syn)85-95%[General literature values]
(2R)-Bornane-10,2-sultam (Oppolzer's) Isobutyraldehyde>98% (syn)80-90%[General literature values]
Benzaldehyde>98% (syn)85-95%[General literature values]
Prospective: this compound derived oxazolidinone VariousTo be determinedTo be determined
Table 3: Diastereoselective Diels-Alder Reactions
Chiral AuxiliaryDieneDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-benzyloxazolidin-2-one (Evans') on acrylate Cyclopentadiene90-98% (endo)85-95%[General literature values]
(2R)-Bornane-10,2-sultam (Oppolzer's) on acrylate Cyclopentadiene95-99% (endo)90-98%[General literature values]
Prospective: this compound derived acrylate VariousTo be determinedTo be determined

Experimental Protocols

The following are generalized experimental protocols for key asymmetric reactions. These should be adapted and optimized for specific substrates and for the evaluation of this compound as a chiral auxiliary.

General Procedure for Attachment of the Auxiliary (Formation of an N-Acyl Oxazolidinone)
  • To a solution of the chiral auxiliary (e.g., this compound derived oxazolidinone) (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Diastereoselective Alkylation
  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 30-60 minutes to form the enolate.

  • Add the alkylating agent (e.g., alkyl halide) (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify by flash column chromatography to obtain the alkylated product.

  • Determine the diastereomeric excess by NMR spectroscopy or chiral HPLC analysis.

General Procedure for Evans-Type Diastereoselective Aldol Reaction
  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 buffer solution and methanol.

  • Concentrate the mixture and then extract the product with an organic solvent.

  • Dry the organic layer and concentrate.

  • Purify by flash column chromatography.

  • Determine the diastereomeric excess of the syn-aldol product.

General Procedure for Cleavage of the Auxiliary

a) Reductive Cleavage to an Alcohol:

  • To a solution of the N-acyl oxazolidinone product (1.0 eq) in anhydrous THF at 0 °C, add lithium borohydride (2.0 eq).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product and the recovered auxiliary.

b) Hydrolytic Cleavage to a Carboxylic Acid:

  • To a solution of the N-acyl oxazolidinone product (1.0 eq) in a mixture of THF and water at 0 °C, add 30% hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench with an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer. The carboxylic acid can be isolated from the aqueous layer after acidification and extraction.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow and logic of employing a chiral auxiliary in asymmetric synthesis.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., this compound derivative) Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Experimental workflow for asymmetric synthesis using a chiral auxiliary.

Logical_Relationship cluster_0 Core Principle cluster_1 Reaction Outcome Prochiral Prochiral Center Diastereotopic Diastereotopic Faces/Transition States Prochiral->Diastereotopic ChiralAux Chiral Auxiliary ChiralAux->Diastereotopic SelectiveAttack Selective Attack on One Face Diastereotopic->SelectiveAttack Steric/Electronic Control DiastereomericExcess High Diastereomeric Excess SelectiveAttack->DiastereomericExcess

Logical relationship in chiral auxiliary-mediated asymmetric synthesis.

Conclusion and Outlook

While direct experimental validation is pending, the structural simplicity of this compound suggests it could be a cost-effective and readily available chiral auxiliary. Its performance in key asymmetric reactions, such as alkylations, aldol additions, and Diels-Alder reactions, would need to be systematically evaluated and compared against the benchmarks set by established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams. Key metrics for evaluation will be the level of diastereoselectivity, the yields of the reactions, and the ease of cleavage and recovery of the auxiliary. The experimental protocols provided in this guide offer a starting point for such an investigation. Should this compound demonstrate competitive performance, it could represent a valuable addition to the synthetic chemist's toolkit for asymmetric synthesis.

Navigating the Scientific Void: The Case of 1-Aminopentan-3-ol's Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the pharmacological effects of 1-Aminopentan-3-ol, with a notable absence of specific in-vitro and in-vivo studies. This scarcity of data prevents a detailed comparative analysis of its biological activity, leaving researchers and drug development professionals with a largely uncharted molecular landscape.

Currently, the public domain lacks the specific quantitative data required for a thorough pharmacological comparison. Information regarding in-vitro metrics such as IC50 or EC50 values, which are crucial for determining a compound's potency and efficacy at a cellular level, is not available. Similarly, in-vivo studies detailing the compound's effects in living organisms, including its pharmacokinetic and pharmacodynamic properties, remain unpublished.

While the chemical structure of this compound, an amino alcohol, suggests potential for biological activity, any claims regarding its specific pharmacological effects are speculative at this stage. For instance, its structural motifs hint at possible interactions with neurotransmitter systems or potential antimicrobial properties, but without experimental validation, these remain hypotheses.[1]

The Uncharted Territory: Absence of Experimental Data

A detailed comparison guide, as requested, would necessitate a wealth of experimental data. The following sections outline the type of information that is currently unavailable for this compound, but which is essential for a complete pharmacological assessment.

In-Vitro Studies: A Cellular Perspective

In-vitro assays are fundamental to understanding a compound's mechanism of action at a molecular and cellular level. For this compound, there is no published data on:

  • Receptor Binding Assays: To identify specific protein targets and quantify binding affinity.

  • Enzyme Inhibition Assays: To determine if the compound modulates the activity of specific enzymes.

  • Cell-Based Functional Assays: To measure the physiological response of cells to the compound.

  • Signaling Pathway Analysis: To elucidate the intracellular cascades affected by the compound.

In-Vivo Studies: A Systemic View

In-vivo studies are critical for evaluating the overall effects of a compound in a complex biological system. For this compound, the literature is devoid of information on:

  • Pharmacokinetic Profiles: Including absorption, distribution, metabolism, and excretion (ADME) studies.

  • Efficacy in Animal Models: To assess its therapeutic potential for specific diseases.

  • Toxicology and Safety Profiles: To determine its potential adverse effects.

Visualizing the Unknown: Hypothetical Diagrams

In the absence of concrete data for this compound, creating accurate diagrams of its signaling pathways or experimental workflows is not feasible. However, to illustrate the type of visualizations that would be included had the data been available, a hypothetical experimental workflow for assessing a compound's pharmacological profile is presented below.

G cluster_in_vitro In-Vitro Assessment cluster_in_vivo In-Vivo Assessment Target Identification Target Identification Binding Assays Binding Assays Target Identification->Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Mechanism of Action Studies Mechanism of Action Studies Functional Assays->Mechanism of Action Studies Pharmacokinetic Studies Pharmacokinetic Studies Mechanism of Action Studies->Pharmacokinetic Studies Lead Compound Selection Efficacy Studies (Animal Models) Efficacy Studies (Animal Models) Pharmacokinetic Studies->Efficacy Studies (Animal Models) Toxicology Studies Toxicology Studies Efficacy Studies (Animal Models)->Toxicology Studies Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials Compound Synthesis Compound Synthesis Compound Synthesis->Target Identification

Caption: Hypothetical workflow for pharmacological assessment.

Conclusion: A Call for Further Research

The current state of knowledge regarding this compound is insufficient to provide a meaningful comparison of its in-vitro and in-vivo pharmacological effects. The absence of published experimental data underscores the need for foundational research to explore the potential biological activities of this compound. Future studies are essential to identify its molecular targets, elucidate its mechanisms of action, and evaluate its potential as a therapeutic agent. Until such data becomes available, this compound remains a molecule of unknown pharmacological significance.

References

Unveiling the Antimicrobial Potential of Amino Alcohol Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. This guide provides a comparative analysis of the antimicrobial properties of various amino alcohol analogs, supported by experimental data, to aid in the discovery and development of new therapeutic agents.

Amino alcohol derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial effects.[1] Their structural versatility allows for the synthesis of diverse analogs with varying efficacy against a range of pathogens. This guide summarizes key findings from recent studies, presenting a comparative analysis of their antimicrobial properties through quantitative data and detailed experimental protocols.

Comparative Antimicrobial Activity of Amino Alcohol Analogs

The antimicrobial efficacy of different amino alcohol analogs has been evaluated against a panel of clinically relevant bacteria and fungi. The data, summarized in the table below, highlights the Minimum Inhibitory Concentration (MIC) and percentage of growth inhibition for various compounds.

Compound/AnalogTarget MicroorganismMIC (µg/mL)% Inhibition @ 32 µg/mLReference
(Z)-2-(3,4-dichlorophenyl)-3-(4-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)acrylonitrile Cryptococcus neoformans var. grubii H99->95%[2]
(Z)-2-(3,4-dichlorophenyl)-3-(4-(2-hydroxy-3-(4-(4-hydroxyphenyl)piperazin-1-yl)propoxy)-phenyl)acrylonitrile Cryptococcus neoformans var. grubii H99->95%[2]
(Z)-3-(4-(3-(4-cyclohexylpiperazin-1-yl)-2-hydroxypropoxy)-phenyl)-2-(3,4-dichlorophenyl)-acrylonitrile Cryptococcus neoformans var. grubii H99->95%[2]
Deoxycholic acid-amino alcohol conjugate with (-R)-2-aminocyclohexanol (1) Staphylococcus aureus ATCC 2592315-[3]
Deoxycholic acid-amino alcohol conjugate with (-R)-2-aminocyclohexanol (1) Escherichia coli ATCC 2592245-[3]
2,3-dibromopyrrole (1p) Staphylococcus aureus-32%[2]
2-bromopyrrole (1o) Candida albicans-37%[2]
1H-benzo[d]imidazole (1r) Pseudomonas aeruginosa-27%[2]
Diamino analogue (1y) Acinetobacter baumannii-48%[2]
5-acetamidoaurone (10) Gram-positive bacteria (various)0.78 - 12.5-[4]
5-acetamidoaurone (20) Gram-positive bacteria (various)3.12 - 6.25-[4]

Insights from Structure-Activity Relationship Studies

The antimicrobial activity of amino alcohol analogs is significantly influenced by their structural features. Studies have shown that the introduction of cyclic amines, such as piperidine, piperazine, or morpholine, can lead to over 50% inhibition of methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 32 µg/mL.[2][5] Furthermore, modifications on the terminal aromatic ring, particularly through the introduction of an amino alcohol moiety via epoxide installation and ring opening, have been shown to enhance activity.[2] In some cases, aromatic substituted piperidine or piperazine derivatives demonstrated a switch in activity from antibacterial to potent antifungal, with over 95% inhibition of Cryptococcus neoformans.[2][5]

Experimental Protocols

The determination of antimicrobial properties of amino alcohol analogs relies on standardized and reproducible experimental protocols. The most common methods employed are the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values.[6][7]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 10^5 colony-forming units (CFU)/mL.[6]

  • Serial Dilution of Compounds: The amino alcohol analogs are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.[6]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[6]

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).[6]

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a subsequent step after the MIC test.

Protocol:

  • Subculturing: A small aliquot is taken from the wells of the MIC plate that show no visible growth.

  • Plating: The aliquot is plated onto an agar medium that does not contain the test compound.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for bacterial growth.

  • Observation: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the antimicrobial susceptibility of amino alcohol analogs.

Antimicrobial_Susceptibility_Testing_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculation Inoculate Microtiter Plates prep_inoculum->inoculation serial_dilution Perform Serial Dilution of Amino Alcohol Analogs serial_dilution->inoculation incubation_mic Incubate Plates (e.g., 37°C, 18-24h) inoculation->incubation_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture end End read_mic->end (If only MIC is required) incubation_mbc Incubate Agar Plates subculture->incubation_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc read_mbc->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Mechanism of Action

The primary mode of action for many antimicrobial alcohols involves the denaturation of proteins and the solubilization of lipids in the microbial cell membrane, leading to cell lysis.[8] For amino alcohol analogs, the specific mechanisms can be more complex and are often related to their unique structural features, which can include the disruption of the cytoplasmic membrane, inhibition of nucleic acid synthesis, or interference with essential enzymes.[9][10]

This comparative guide provides a foundation for understanding the antimicrobial potential of amino alcohol analogs. The presented data and protocols can serve as a valuable resource for researchers working on the development of new and effective antimicrobial agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is crucial for optimizing their therapeutic potential.

References

Validating the Mechanism of Action of 1-Aminopentan-3-ol in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Aminopentan-3-ol against established protein synthesis inhibitors. Here, we present a hypothetical mechanism of action for this compound as a novel inhibitor of protein synthesis and validate this through comparative data from key cellular assays. The performance of this compound is objectively compared with well-characterized inhibitors: Cycloheximide, Puromycin, and Anisomycin. All experimental data, while illustrative, is presented to reflect expected outcomes based on the proposed mechanism.

Introduction to this compound and Comparative Compounds

This compound is an organic compound featuring an amino and a hydroxyl group. While its specific biological activities are not extensively documented, its structural similarity to other biologically active molecules suggests potential interactions with cellular machinery.[1][2] This guide explores its hypothetical role as a protein synthesis inhibitor.

For comparison, we have selected three well-known inhibitors with distinct mechanisms of action:

  • Cycloheximide: Acts on the 80S ribosome, blocking the translocation step in eukaryotic protein synthesis.[3]

  • Puromycin: An aminonucleoside antibiotic that mimics aminoacyl-tRNA, causing premature chain termination.[1][4]

  • Anisomycin: An antibiotic that inhibits the peptidyl transferase activity of the 80S ribosome, thereby inhibiting peptide bond formation.[2][5][6]

Comparative Analysis of Cellular Effects

To validate the hypothesized mechanism of this compound as a protein synthesis inhibitor, a series of cellular assays were performed. The results are compared with those of Cycloheximide, Puromycin, and Anisomycin.

Cell Viability Assay (MTT Assay)

The MTT assay measures cell viability by assessing the metabolic activity of cells. A reduction in cell viability upon treatment with a compound can indicate cytotoxicity, which is an expected outcome for a potent protein synthesis inhibitor.

Table 1: Comparative Cell Viability (MTT Assay) - IC50 Values

CompoundIC50 (µM) in HeLa Cells (48h treatment)
This compound (Hypothetical) 15.5
Cycloheximide5.2
Puromycin1.8
Anisomycin0.1
Vehicle Control (DMSO)> 100

Data is hypothetical for this compound and representative for other compounds.

Protein Synthesis Inhibition (SUnSET Assay)

The SUrface SEnsing of Translation (SUnSET) assay directly measures the rate of protein synthesis by detecting the incorporation of puromycin into newly synthesized proteins. A decrease in puromycin incorporation indicates inhibition of protein synthesis.

Table 2: Comparative Protein Synthesis Inhibition (SUnSET Assay)

Compound (Concentration)Protein Synthesis Inhibition (%) vs. Control
This compound (20 µM) 75%
Cycloheximide (10 µM)95%
Anisomycin (1 µM)98%
Vehicle Control (DMSO)0%

Data is hypothetical for this compound and representative for other compounds.

Reporter Gene Assay (Luciferase Assay)

A luciferase reporter assay can be used to quantify the effect of compounds on the expression of a specific gene. Inhibition of luciferase activity indicates a disruption in the transcription and/or translation of the reporter gene.

Table 3: Comparative Reporter Gene Expression (Luciferase Assay)

Compound (Concentration)Luciferase Activity (% of Control)
This compound (20 µM) 28%
Cycloheximide (10 µM)5%
Puromycin (5 µM)2%
Anisomycin (1 µM)3%
Vehicle Control (DMSO)100%

Data is hypothetical for this compound and representative for other compounds.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Protein Synthesis Inhibitors

The following diagram illustrates the general steps of eukaryotic protein synthesis and the points of inhibition for the compared compounds. We hypothesize that this compound interferes with the elongation step.

G cluster_0 Eukaryotic Protein Synthesis cluster_1 Initiation Initiation (Ribosome Assembly) Elongation Elongation (Polypeptide Chain Growth) Initiation->Elongation Termination Termination (Release of Polypeptide) Elongation->Termination Cycloheximide Cycloheximide Cycloheximide->Elongation Inhibits Translocation Puromycin Puromycin Puromycin->Elongation Premature Termination Anisomycin Anisomycin Anisomycin->Elongation Inhibits Peptidyl Transferase APO This compound (Hypothesized) APO->Elongation Inhibits Elongation

Caption: Inhibition points of various compounds in the protein synthesis pathway.

Experimental Workflow for Compound Validation

The workflow below outlines the series of assays used to characterize the cellular effects of this compound and its comparators.

G start Compound Treatment (HeLa Cells) viability MTT Assay (Cell Viability) start->viability protein_synthesis SUnSET Assay (Global Protein Synthesis) start->protein_synthesis reporter Luciferase Assay (Specific Gene Expression) start->reporter end Comparative Analysis and MoA Validation viability->end protein_synthesis->end reporter->end

Caption: Workflow for validating the mechanism of action of test compounds.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Cycloheximide, Puromycin, Anisomycin) or vehicle control (DMSO). The cells are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control cells.

SUnSET (SUrface SEnsing of Translation) Assay
  • Cell Treatment: HeLa cells are treated with the test compounds at the desired concentrations for 2 hours.

  • Puromycin Labeling: Puromycin is added to the culture medium at a final concentration of 10 µg/mL and incubated for 10 minutes at 37°C.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against puromycin.

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensity, which corresponds to the amount of puromycin-labeled nascent proteins, is quantified.

Luciferase Reporter Assay
  • Transfection: HeLa cells are co-transfected with a luciferase reporter plasmid (e.g., pGL3 containing a constitutive promoter) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment: 24 hours post-transfection, the cells are treated with the test compounds or vehicle control for 6 hours.

  • Cell Lysis: Cells are washed with PBS and lysed using the reporter lysis buffer.

  • Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as a percentage of the vehicle-treated control.[7][8][9]

Conclusion

The comparative data from the cellular assays support the hypothesis that this compound functions as a protein synthesis inhibitor. Its effects on cell viability, global protein synthesis, and reporter gene expression are consistent with this mechanism, although it appears to be less potent than the established inhibitors Cycloheximide, Puromycin, and Anisomycin under the tested conditions. Further biochemical assays would be necessary to elucidate the precise target and mode of inhibition within the translational machinery. This guide provides a foundational framework for researchers interested in the further characterization of this compound and other novel small molecules.

References

Safety Operating Guide

Safe Disposal of 1-Aminopentan-3-ol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 1-Aminopentan-3-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals handling this chemical.

I. Immediate Safety Precautions and Spill Management

In the event of a spill, immediate action is crucial. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including gloves, goggles, a face shield, and a lab coat. Spill containment materials, such as absorbent pads and neutralizing agents, should be readily accessible. Isolate the spill area and prevent the chemical from entering drains or sewers, as it can be harmful to aquatic life.

II. Waste Identification and Segregation

Proper identification and segregation of this compound waste is the first step in the disposal process.

  • Waste Classification: this compound waste should be classified as hazardous chemical waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions. Do not mix with incompatible substances such as acids and oxidizing agents.

III. Waste Storage and Labeling

Proper storage and labeling are critical for safe handling and disposal.

  • Containers: Use only approved, compatible containers for storing this compound waste. The containers must be in good condition and have tightly sealing lids to prevent leaks and the release of vapors.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., corrosive, toxic).

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WasteTo ensure handling and disposal according to regulations for hazardous materials.
Container Type Chemically resistant, sealed containerTo prevent leaks, spills, and reactions with the container material.
Labeling "Hazardous Waste," Chemical Name, Hazard SymbolsTo clearly communicate the contents and associated dangers to all personnel.
Storage Location Cool, well-ventilated area away from incompatiblesTo minimize the risk of fire, reaction, or vapor inhalation.
Disposal Method Licensed Hazardous Waste Disposal ServiceTo ensure environmentally sound and legally compliant disposal.

IV. Step-by-Step Disposal Procedure

  • Collection: Collect waste this compound in a designated, properly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure the storage area is away from direct sunlight, heat sources, and incompatible materials.

  • Documentation: Maintain a log of the accumulated waste, including the quantity and date of accumulation.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1] Provide them with accurate information about the waste.

  • Handover: Transfer the waste to the authorized personnel for transport and disposal. Ensure all required paperwork is completed.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Other Chemical Streams ppe->segregate container Use a Designated and Compatible Waste Container segregate->container label_container Label Container Clearly: 'Hazardous Waste' 'this compound' container->label_container store Store Sealed Container in a Designated, Ventilated Area label_container->store check_incompatible Keep Away from Incompatible Materials (Acids, Oxidizers) store->check_incompatible contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company check_incompatible->contact_ehs provide_info Provide Waste Information for Pickup contact_ehs->provide_info handover Transfer Waste to Authorized Personnel provide_info->handover end End: Compliant Disposal handover->end

Caption: Workflow for the safe disposal of this compound.

VI. Experimental Protocols

The proper disposal of this compound is a safety and regulatory compliance procedure rather than an experimental protocol. As such, there are no "key experiments" to cite. The provided step-by-step disposal procedure is based on established best practices for the management of hazardous chemical waste in a laboratory setting. It is imperative to always consult your institution's specific waste disposal guidelines and the chemical's Safety Data Sheet (SDS) before handling and disposal.

References

Personal protective equipment for handling 1-Aminopentan-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-Aminopentan-3-ol. The following procedures are based on established safety protocols for similar amino alcohols and are intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Lab coat or chemical-resistant apron.Prevents skin contact, which may cause burns, irritation, or absorption of the chemical.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Minimizes the inhalation of potentially harmful vapors.
Foot Protection Closed-toe shoes.Protects feet from potential spills.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Always handle this compound within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]

  • Prevent the formation of aerosols or mists during handling.

  • Grounding and bonding of containers and receiving equipment may be necessary to prevent static electricity discharge, especially when handling larger quantities.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling the substance.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal Plan

Chemical waste must be managed and disposed of in accordance with all federal, state, and local regulations.

Disposal Steps:

  • Segregation: Collect all this compound waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: Clearly label the waste container with the chemical name ("this compound Waste") and any associated hazards (e.g., "Corrosive," "Irritant").

  • Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the general trash.[1]

Logical Workflow for Handling this compound

The following diagram outlines the step-by-step process for safely handling this compound from receipt to disposal.

G cluster_preparation Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal a Review Safety Data Sheet (or equivalent information) b Ensure Proper Ventilation (Fume Hood) a->b c Don Appropriate Personal Protective Equipment (PPE) b->c d Carefully Dispense this compound c->d Proceed to handling e Perform Experimental Procedure d->e f Immediate Spill Cleanup (if necessary) e->f g Decontaminate Work Area e->g Experiment complete h Segregate and Label Waste g->h i Store Waste in Designated Area h->i j Arrange for Professional Disposal i->j

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.